4(1H)-Quinolinethione chemical structure and properties
An In-Depth Technical Guide to 4(1H)-Quinolinethione: Structure, Properties, and Applications Authored by a Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 4(1H)-Quinolinet...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4(1H)-Quinolinethione: Structure, Properties, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4(1H)-Quinolinethione, a heterocyclic compound of significant interest to the scientific and drug development communities. The quinoline scaffold is a privileged structure in medicinal chemistry, known for a wide array of biological activities.[1][2] The introduction of a thione functional group at the C4 position introduces unique physicochemical properties and potential therapeutic applications. This document delves into the core aspects of 4(1H)-Quinolinethione, including its chemical structure and tautomerism, synthetic pathways, detailed spectroscopic characterization, and its emerging role in drug discovery. The content is structured to provide both foundational knowledge and field-proven insights for researchers, scientists, and professionals in pharmaceutical development.
Core Concepts: Structure and Tautomerism
4(1H)-Quinolinethione, with the molecular formula C₉H₇NS, is an aromatic heterocyclic compound featuring a quinoline core functionalized with a thione group at the fourth position.[3] Its structure is foundational to its chemical behavior and biological activity.
Caption: Tautomeric equilibrium of 4(1H)-Quinolinethione.
Synthesis and Characterization Workflow
The reliable synthesis and unambiguous characterization of 4(1H)-Quinolinethione are paramount for any research or development endeavor. The following sections outline a logical and validated workflow, explaining the causality behind the chosen methodologies.
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: 4(1H)-Quinolinethione (CAS 76076-27-2)
Advanced Handling, Stability, and Synthetic Application in Medicinal Chemistry[1]
Part 1: Executive Technical Summary
Identity & Core Function:
CAS 76076-27-2 refers to 4(1H)-Quinolinethione (also known as 4-Mercaptoquinoline or Thioquinol-4-one).[1][2] It is a bicyclic heterocyclic building block belonging to the quinoline family.[1] Unlike its oxygenated counterpart (4-quinolone), this sulfur-containing scaffold is a critical intermediate in the synthesis of thio-substituted quinoline derivatives, which are frequently explored in drug discovery for antimalarial, antibacterial, and anticancer properties.[1]
The Tautomeric Challenge:
A defining characteristic of CAS 76076-27-2 is its thiol-thione tautomerism .[1] While often referred to as 4-mercaptoquinoline, the compound predominantly exists as the thione (NH, C=S) tautomer in the solid state and in polar solvents.[1] This structural duality dictates its reactivity profile: electrophiles may attack either the sulfur (S-alkylation) or the nitrogen (N-alkylation) depending on reaction conditions (solvent polarity, base strength).[1]
Research Value:
Researchers utilize this compound primarily to:
Introduce sulfur moieties into the quinoline 4-position (e.g., synthesis of 4-alkylthioquinolines).[1]
Serve as a precursor for fused heterocyclic systems.[1]
Act as a ligand in organometallic coordination chemistry due to the soft donor nature of sulfur.[1]
Part 2: Physicochemical Profile & Stability
The following data consolidates physicochemical properties critical for assay design and storage.
Critical: Hygroscopic and sensitive to oxidation.[1] Store under Argon/Nitrogen.[1]
Stability Warning (Oxidation):
Thiones/thiols are prone to oxidative dimerization to form disulfides (bis-quinolyl disulfides) upon exposure to air.[1]
Visual Indicator: A shift from pale yellow to dark orange/brown often indicates significant oxidation.[1]
Mitigation: Always handle solid stock in a desiccator or glovebox if high purity is required for kinetic studies.[1]
Part 3: Mechanism of Reactivity (Tautomerism)[1]
Understanding the tautomeric equilibrium is essential for predicting synthetic outcomes.[1] The thione form is thermodynamically favored in the solid state due to strong intermolecular hydrogen bonding (N-H[1]···S).
Figure 1: Tautomeric equilibrium and reactivity pathways of 4(1H)-Quinolinethione.[1] The formation of the thiolate anion allows for dual reactivity.
Part 4: Advanced Safety & Handling Protocol
While standard SDSs classify this as an Irritant, the presence of the thione group necessitates specific "Stench and Sensitization" protocols.[1]
The "Stench" Check: Thiones often carry a disagreeable sulfur odor.[1]
Protocol: All weighing must occur inside a certified chemical fume hood.[1]
Neutralization: Keep a bleach bath (10% Sodium Hypochlorite) ready to neutralize glassware and spills, as bleach oxidizes the odoriferous thione/thiol to non-volatile sulfonates.[1]
Respiratory Protection:
Use Type N95 (US) or P2 (EU) particle filters when handling powder.[1]
If heating or creating aerosols, use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.[1]
Incompatibility:
Strong Oxidizers: Reaction may be vigorous and generate SOx/NOx fumes.[1]
Acids: May release H₂S gas if impurities are present (though the quinoline ring is basic).[1]
Part 5: Experimental Application
Protocol: S-Alkylation for Library Synthesis
Objective: To selectively functionalize the sulfur atom (S-alkylation) over the nitrogen, creating a 4-(alkylthio)quinoline derivative for biological screening.[1]
Waste Treatment: Treat the aqueous layer (containing potential unreacted thione) with dilute bleach before disposal to destroy sulfur smells.[1]
Purification:
Recrystallize from Ethanol or purify via Flash Column Chromatography (Hexane/EtOAc gradient).[1]
Data Visualization: Reaction Monitoring
Time (min)
% Conversion (LC-MS)
Species Observed
Action
0
0%
[M+H]⁺ 162.0
Start
15
N/A
Thiolate Anion
Add Electrophile
60
~85%
[M+H]⁺ (Product)
Continue Stirring
120
>98%
Product Peak Dominant
Quench
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123630 (Related Quinoline Scaffolds).[1] PubChem.[1] Available at: [Link][1]
European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Safety Classification.[1] Available at: [Link][1]
Biological activity of 4(1H)-quinolinethione derivatives
An In-Depth Technical Guide to the Biological Activity of 4(1H)-Quinolinethione Derivatives Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic ag...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity of 4(1H)-Quinolinethione Derivatives
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Among its myriad variations, the 4(1H)-quinolinethione moiety, characterized by a C4-thiol/thione tautomerism, has emerged as a privileged structure, endowing derivatives with a broad and potent spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, antiviral, and antioxidant agents.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and mechanisms of action of 4(1H)-quinolinethione derivatives. We delve into structure-activity relationships (SAR) that govern their efficacy and present detailed, field-proven experimental protocols for their evaluation. The synthesis of technical data with mechanistic insights aims to equip researchers and drug development professionals with the foundational knowledge required to navigate and innovate within this promising chemical space.
The 4(1H)-Quinolinethione Scaffold: A Structural and Synthetic Overview
The 4(1H)-quinolinethione core is a bicyclic aromatic system where a pyridine ring is fused to a benzene ring, featuring a thione group at the C4 position.[6] It exists in a tautomeric equilibrium with its quinoline-4-thiol form, a property that is crucial to its chemical reactivity and biological interactions, including its ability to chelate metal ions.
The synthesis of this scaffold can be achieved through various methods, often involving the thionation of the corresponding 4(1H)-quinolone precursor using reagents like Lawesson's reagent or phosphorus pentasulfide. Alternative domino reactions and metal-promoted processes have also been developed to generate substituted quinolinones, which can then be converted to their thione analogs.[7][8] The versatility in synthesis allows for the introduction of a wide array of substituents on both the carbocyclic and heterocyclic rings, enabling extensive SAR studies.
Spectrum of Biological Activities and Underlying Mechanisms
4(1H)-quinolinethione derivatives exhibit a remarkable range of pharmacological effects. Their mechanism of action is often multifaceted, stemming from their ability to interact with a variety of biological targets.
Anticancer Activity
The antiproliferative potential of quinoline derivatives against various cancer cell lines is well-documented.[9][10][11] The 4(1H)-quinolinethione subclass, in particular, has yielded compounds with potent cytotoxic and apoptosis-inducing effects.[12][13]
Mechanisms of Action:
Tubulin Polymerization Inhibition: Certain quinoline derivatives function as antimitotic agents by interfering with the dynamics of microtubule assembly.[4] They can bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][12]
Enzyme Inhibition: These derivatives can inhibit a range of enzymes crucial for cancer cell survival, including tyrosine kinases, topoisomerases, and DNA methyltransferases (DNMTs).[9][10][14] By blocking the activity of enzymes like DNMT1, these compounds can induce DNA damage responses, leading to the activation of p53 and cell death.[14][15]
Apoptosis Induction: Many derivatives trigger programmed cell death. For instance, compound 7e, a 4(1H)-quinolone, was shown to induce apoptosis in HepG2 cells and cause cell cycle arrest through a p53-dependent pathway.[13]
The following diagram illustrates a simplified pathway for apoptosis induction.
Caption: Simplified signaling pathway for apoptosis.
Quinoline-based compounds, including fluoroquinolones, are established antibacterial agents.[16] 4(1H)-quinolinethione derivatives and related structures also exhibit significant antibacterial and antifungal properties.[17][18][19]
Mechanisms of Action:
DNA Gyrase and Topoisomerase IV Inhibition: Similar to fluoroquinolones, these compounds can interfere with bacterial DNA replication by inhibiting DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[20] This leads to breaks in the bacterial chromosome and ultimately cell death.
Cell Wall Disruption: Some derivatives have been shown to cause destruction of the bacterial cell wall, which can facilitate the entry of the compound and lead to cell lysis.[19]
Enzyme Inhibition: Antifungal activity can arise from the inhibition of essential fungal enzymes, such as chitin synthase.[19]
The quinoline scaffold is present in several compounds with known antiviral effects.[5] Derivatives of 4(1H)-quinolinethione and its oxo-analogs have shown promise against a range of viruses, including Tobacco Mosaic Virus (TMV), Dengue virus, and influenza.[5][21][22]
Mechanisms of Action:
Inhibition of Viral Proteins: Compounds can directly bind to and inhibit viral enzymes like proteases or polymerases, which are essential for viral replication.[5][23]
Interference with Viral Life Cycle: Some derivatives may act at early stages of infection, such as viral entry or uncoating.[5] Others can hinder the self-assembly of viral particles, as observed with a 4-oxo-4H-quinoline derivative that disrupted the morphology of TMV particles.[21][24]
One study found that a 4-oxo-4H-quinoline acylhydrazone derivative (compound 4) exhibited higher in vivo anti-TMV activity (51.2% inactivation) than the commercial inhibitor ribavirin (39.2% inactivation) at a concentration of 500 mg/L.[21][24]
Antioxidant Activity
Reactive oxygen species (ROS) contribute to cellular damage and various pathologies. 4-thiosubstituted quinolines have been identified as effective radical traps and potent antioxidants.[3]
Mechanisms of Action:
Radical Scavenging: The thiol/thione group is an effective hydrogen donor, allowing these molecules to scavenge free radicals such as hydroxyl ions and superoxide anions.[3] This action helps mitigate oxidative stress. The antioxidant potential can be evaluated electrochemically or through assays like the DPPH radical scavenging test.[3][25][26]
Preventive Antioxidant Action: Some derivatives can chelate metal ions like Fe²⁺, which catalyze the formation of highly aggressive hydroxyl radicals via the Fenton reaction. By sequestering these ions, the compounds prevent the generation of ROS.[3]
Structure-Activity Relationship (SAR) Insights
The biological potency of 4(1H)-quinolinethione derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
Caption: Key SAR insights for 4(1H)-quinolinethione derivatives.
N1 Position: Substitution at the nitrogen atom is critical for potency. A cyclopropyl group at N1 was found to increase anticancer activity compared to an ethyl group.[27]
Benzene Ring Substituents: The type and position of substituents on the carbocyclic ring significantly modulate activity. For anticancer potential, trimethoxy group substitutions have shown superiority over other modifications like methoxy, dimethoxy, or halogens.[12]
C2/C3 Positions: Modifications at these positions are crucial. The addition of various heterocyclic or aryl moieties can lead to potent compounds by enabling specific interactions with biological targets.
Experimental Protocols for Biological Screening
The following protocols represent standard, robust methodologies for the initial screening of novel 4(1H)-quinolinethione derivatives.
General Workflow for Screening
The diagram below outlines a logical workflow for the comprehensive biological evaluation of a newly synthesized derivative.
Caption: General workflow for biological activity screening.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
Methodology:
Cell Seeding: Plate human cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
Compound Preparation: Prepare a stock solution of the test derivative (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (e.g., Doxorubicin).
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ (or GI₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%.
This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18]
Methodology:
Inoculum Preparation: Grow a fresh culture of the target microorganism (e.g., S. aureus, E. coli) to the logarithmic phase. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to a standardized concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth. Concentrations typically range from 256 µg/mL down to 0.5 µg/mL.
Inoculation: Add an equal volume of the standardized inoculum to each well, bringing the final volume to 100 or 200 µL.
Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin, Gentamicin) should be run in parallel.
Incubation: Incubate the plate at 37°C for 18-24 hours.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The 4(1H)-quinolinethione scaffold is a highly versatile and privileged structure in medicinal chemistry. Derivatives have demonstrated a wide array of potent biological activities, including significant anticancer, antimicrobial, antiviral, and antioxidant effects. The diverse mechanisms of action, from tubulin polymerization and enzyme inhibition to radical scavenging, highlight the vast therapeutic potential of this chemical class.
Future research should focus on several key areas:
Multi-Target Agents: The inherent ability of the quinoline nucleus to interact with multiple biological targets could be leveraged to design novel multi-target agents, potentially for complex diseases like cancer.
Elucidation of Novel Mechanisms: While many mechanisms have been identified, further investigation is needed to uncover new molecular targets and pathways, which could open new therapeutic avenues.
Improving Pharmacokinetic Profiles: A critical step in translating these potent compounds into clinical candidates will be the optimization of their absorption, distribution, metabolism, and excretion (ADME) properties to enhance bioavailability and reduce potential toxicity.
By continuing to explore the rich chemistry and biology of 4(1H)-quinolinethione derivatives, the scientific community is well-positioned to develop next-generation therapeutic agents to address pressing global health challenges.
References
Gorbunova, M., et al. (2020). Electrochemical Determination of Antioxidant Activity of New 4-Thiosubstituted Quinoline Derivatives with Potential Radioprotect. Biointerface Research in Applied Chemistry.
Abdel-Maksoud, M. S., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC.
Sayyed, D. R., et al. (2024).
Luo, J., et al. (2021).
Saeed, A., et al. (2024). Quinoline-based compounds designed for activity examination against SARS-CoV-2. Wiley Online Library.
Ahmad, I., et al. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives.
Jatczak-Jochim, A., et al. (2024).
Al-Ostath, A., et al. (2022). Review on recent development of quinoline for anticancer activities. Frontiers in Chemistry.
Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
Held, J., et al. (2015). 4(1H)-Pyridone and 4(1H)-Quinolone Derivatives as Antimalarials with Erythrocytic, Exoerythrocytic, and Transmission Blocking Activities. PMC.
Khan, I., et al. (2018).
Jain, S., et al. (2019). Quinoline plays a crucial role in medicinal chemistry. Frontiers in Chemistry.
S. S. Kandeel, et al. (2023). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis Online.
Villalobos, D., et al. (2022). Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2. PMC.
da Silva, G. V. J., et al. (2022). Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity.
Luo, J., et al. (2021).
Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
Various Authors. (2024). Synthesis of 4-quinolones. Organic Chemistry Portal.
Kumar, S., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES.
Li, F., et al. (2017). Discovery of novel 4(1H)-quinolone derivatives as potential antiproliferative and apoptosis inducing agents. PubMed.
Stanchev, S., et al. (2018). Nitrosocarbonyls 1: antiviral activity of N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide against the influenza A virus H1N1. PubMed.
Kumar, A., et al. (2009).
Sayyed, D. R., et al. (2024).
Patel, N. B., et al. (2016). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME QUINOLINE DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
El-Naggar, M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI.
Various Authors. (2024). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Taylor & Francis Online.
Various Authors. (2025). Drug compounds incorporating 4(1H)-quinolinones.
Ryabova, A. S., et al. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
Kumar, D., et al. (2009). Synthesis and antimicrobial activities of novel quinoline derivatives carrying 1,2,4-triazole moiety. PubMed.
Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
Szatmári, I., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
Al-Amiery, A., et al. (2021).
Szychta, D., et al. (2023). New Synthetic Quinoline (Qui)
Singh, R. P., et al. (2025). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Research Journal of Pharmacy and Technology.
Liu, Z. Q., et al. (2001).
Sharma, P., et al. (2022).
Gupta, H., et al. (2018). Biological Activities of Quinoline Derivatives.
de Souza, M. V. N., et al. (2012).
Cacchi, S., et al. (2011). Synthesis of quinolin-4(1H)-one 162 via Stille reaction followed by cyclization.
Advanced Solvent Dynamics: 4-Quinolinethione Solubility and Tautomeric Equilibrium in DMSO vs. Methanol
Executive Summary The rational selection of solvents in drug development and chemical synthesis requires a deep mechanistic understanding of solute-solvent interactions. For heterocyclic compounds like 4-quinolinethione...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational selection of solvents in drug development and chemical synthesis requires a deep mechanistic understanding of solute-solvent interactions. For heterocyclic compounds like 4-quinolinethione (also known as 4-mercaptoquinoline), these interactions are complicated by thione-thiol tautomerism. This whitepaper provides an in-depth technical analysis of the solubility behavior of 4-quinolinethione in dimethyl sulfoxide (DMSO) versus methanol. By examining the thermodynamic drivers of crystal lattice disruption and solvent-assisted tautomerization, this guide establishes a self-validating framework for optimizing solvation protocols in pharmaceutical applications.
Structural Dynamics: The Thione-Thiol Tautomerism
4-Quinolinethione is a classic example of a tautomeric heterocycle, capable of existing as either the hydrogen-bonded thione (NH-4-thione) or the thiol (4-mercaptoquinoline) tautomer[1]. The equilibrium between these forms is highly dependent on the physical state and the microenvironment provided by the solvent.
In the solid state, the compound exists predominantly in the thione form[2]. The thione tautomer is highly polar and forms a robust crystal lattice stabilized by strong intermolecular hydrogen bonds (specifically, NH···S=C interactions) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
- stacking between the quinoline rings. Spectroscopic studies (such as FT-IR and X-ray crystallography) confirm that the NH-4-thione form dictates the solid-state properties, which directly impacts the energy required to dissolve the compound[1]. While the gas phase may favor the thiol form due to the lack of intermolecular stabilization, the introduction of a solvent fundamentally shifts this equilibrium based on the solvent's hydrogen-bonding capacity and dielectric constant[3].
Fig 1. Tautomeric equilibrium of 4-quinolinethione and specific solvent interaction pathways.
Thermodynamic Solvation Mechanisms: Causality of Solubility
The macroscopic solubility of 4-quinolinethione is a thermodynamic competition between the lattice energy of the solid thione and the solvation energy provided by the solvent.
Solvation in DMSO (Dimethyl Sulfoxide)
DMSO is a highly polar aprotic solvent characterized by a high dielectric constant (
) and a strong dipole moment. Crucially, the oxygen atom of the sulfoxide group is an exceptional hydrogen-bond acceptor. When 4-quinolinethione is introduced to DMSO, the solvent molecules aggressively compete for the NH proton of the thione tautomer.
This strong solute-solvent hydrogen bonding (NH···O=S) effectively breaks the intermolecular NH···S=C bonds that hold the solid lattice together[4]. Furthermore, DMSO stabilizes the highly polar thione form in solution without acting as a proton donor, preventing the formation of complex, insoluble solvent-solute polymeric networks. Consequently, 4-quinolinethione and its related metal complexes exhibit high solubility in DMSO, and NMR studies consistently show that the compound exists almost exclusively in the thione form in DMSO-d6[2].
Solvation in Methanol
Methanol is a polar protic solvent (
) capable of acting as both a hydrogen-bond donor and acceptor. While one might assume this dual capability enhances solubility, it actually complicates the thermodynamics for 4-quinolinethione.
Methanol engages in solvent-assisted proton transfer, potentially bridging the thione and thiol forms[5][3]. However, methanol's hydrogen-bond acceptor strength is significantly lower than that of DMSO. It struggles to overcome the robust lattice energy of the solid thione. Instead of cleanly isolating monomeric solute molecules, methanol often forms competitive hydrogen-bonded networks that do not fully disrupt the strong self-association of the quinoline molecules. As a result, 4-quinolinethione and related thiosemicarbazone complexes are generally only sparingly soluble in methanol compared to DMSO[4].
Quantitative Data & Comparative Analysis
To provide a clear comparative framework, the physicochemical properties of the solvents and their mechanistic impact on 4-quinolinethione are summarized below. The data highlights why polar aprotic conditions are vastly superior for formulating this specific heterocyclic system[4][6].
Property / Parameter
Dimethyl Sulfoxide (DMSO)
Methanol (MeOH)
Solvent Classification
Polar Aprotic
Polar Protic
Dielectric Constant ( at 25°C)
46.7
32.7
H-Bond Acceptor Capacity
Very High (Sulfoxide Oxygen)
Moderate (Hydroxyl Oxygen)
H-Bond Donor Capacity
None
High (Hydroxyl Proton)
Dominant Solute Tautomer
Thione (NH-form)
Thione/Thiol Dynamic Mixture
Lattice Disruption Efficiency
High (Rapid dissolution)
Low (Sparing dissolution)
Relative Solubility of 4-Quinolinethione
High (>50 mg/mL estimated)
Low / Sparing (<5 mg/mL estimated)
Self-Validating Experimental Protocol
To accurately determine the thermodynamic solubility and tautomeric ratio of 4-quinolinethione, researchers must utilize a self-validating system. The following protocol employs the industry-standard shake-flask method coupled with orthogonal analytical techniques to ensure data integrity.
Step-by-Step Methodology
Preparation of Saturated Solutions:
Add an excess of solid 4-quinolinethione (approx. 100 mg) to two separate amber glass vials.
Add 1.0 mL of anhydrous DMSO to Vial A, and 1.0 mL of anhydrous Methanol to Vial B.
Causality Check: Amber vials are used to prevent potential UV-induced photo-oxidation of the thiol/thione species.
Isothermal Equilibration:
Seal the vials and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 200 RPM.
Self-Validation: Sample the supernatant at 24 hours and 48 hours. Equilibrium is confirmed only when the concentration difference between the two time points is
2%.
Phase Separation:
Centrifuge the suspensions at 10,000
g for 15 minutes to pellet the undissolved solid.
Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter (PTFE is chosen for its chemical inertness to both DMSO and Methanol).
Quantitative Analysis (HPLC-UV & NMR):
Solubility Quantification: Dilute the filtered aliquots with the respective mobile phase and analyze via HPLC-UV (detection typically around 330-350 nm for the thione form)[7]. Quantify against a pre-established calibration curve.
Tautomer Analysis: Lyophilize a portion of the DMSO extract and reconstitute in DMSO-d6. Perform ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
H-NMR to verify the presence of the NH proton (typically appearing downfield, >10 ppm), confirming the thione tautomer.
Fig 2. Self-validating experimental workflow for thermodynamic solubility and tautomer analysis.
Implications for Drug Development
Understanding the dichotomy of 4-quinolinethione's solubility in DMSO versus methanol is critical for downstream applications. In high-throughput screening (HTS) and in vitro biological assays, DMSO is the universal solvent of choice because it guarantees complete solubilization of the thione tautomer, preventing false negatives caused by compound precipitation[6]. Conversely, if a synthetic workflow requires the isolation or crystallization of 4-quinolinethione derivatives, methanol serves as an excellent anti-solvent or recrystallization medium due to its poor solubilizing power for the thione crystal lattice[4].
By grounding experimental design in the physical chemistry of tautomerism and solvent dielectric properties, formulation scientists can avoid costly late-stage attrition related to poor compound handling.
References
PubChem. "4-Quinolinethiol, 2-methyl- | C10H9NS | CID 940263". National Center for Biotechnology Information. Available at:[Link]
Prabhakaran, R., et al. "Spectroscopy, Electrochemistry, and Structure of 3d-Transition Metal Complexes of Thiosemicarbazones with Quinoline Core". Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 2010. Available at:[Link]
Gökce, H., et al. "Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule". ResearchGate, 2016. Available at:[Link]
Mphahlele, M. J., et al. "Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies". ResearchGate, 2025. Available at:[Link]
Arslan, N. B., et al. "Direct and Solvent-assisted Thione-thiol Tautomerism in 5-(Thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione: Experimental and Molecular Modeling Study". ResearchGate, 2014. Available at:[Link]
Drioueche, A., et al. "Hemi-synthesis of Thione and Thiol Derivatives from Artemisia judaica L. Essential Oil, and Antimicrobial Tests". Kemija u industriji, 2022. Available at: [Link]
Roslan, N. A., et al. "Synthesis, Spectroscopy, and Conductivity Studies of 4-(diphenylamino)benzaldehyde-4-(3-fluorophenyl) thiosemicarbazone and Their Metal Complexes". Malaysian Journal of Chemistry, 2022. Available at: [Link]
Photophysical Profiling of 4(1H)-Quinolinethione: UV-Vis Absorption Maxima, Tautomeric Equilibria, and Analytical Applications
Executive Summary The structural dichotomy of 4-substituted quinolines is a foundational concept in heterocyclic chemistry, profoundly impacting drug design, materials science, and catalytic mechanisms. Among these, the...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural dichotomy of 4-substituted quinolines is a foundational concept in heterocyclic chemistry, profoundly impacting drug design, materials science, and catalytic mechanisms. Among these, the tautomeric equilibrium between 4(1H)-quinolinethione (the thione form) and 4-mercaptoquinoline (the thiol form) presents a highly dynamic system. As a Senior Application Scientist, I approach this system not merely as a static chemical property, but as a responsive thermodynamic sensor.
This whitepaper provides an in-depth technical analysis of the UV-Vis absorption characteristics of 4(1H)-quinolinethione. By bridging quantum chemical theory with rigorous, self-validating spectrophotometric protocols, this guide serves as an authoritative resource for researchers quantifying prototropic tautomerism in solution.
The tautomerism of 4-mercaptoquinoline is highly dependent on the dielectric constant (
) and hydrogen-bonding capacity of the microenvironment[1]. Quantum chemical techniques, including PM3, MP2, and B3LYP density functional theory (DFT), confirm that the 4-thiol isomer predominates in the gas phase and in non-polar solvents[2],[3]. However, in polar, protic solvents (e.g., water, ethanol), the equilibrium shifts dramatically toward the 4(1H)-quinolinethione tautomer.
The Causality of the Bathochromic Shift
Why does the thione form absorb at a significantly longer wavelength than the thiol form?
In the thiol tautomer , the electronic structure is characterized by an extended aromatic
transition localized within the quinoline core, resulting in a higher HOMO-LUMO energy gap and a hypsochromic (blue) shift ( nm).
Conversely, the thione tautomer features a highly polarizable exocyclic carbon-sulfur (
) double bond. The delocalization of the nitrogen lone pair through the conjugated system to the sulfur atom creates a "push-pull" intramolecular charge transfer (ICT) system. This zwitterionic resonance contributor significantly lowers the HOMO-LUMO gap. Consequently, the primary transition undergoes a massive bathochromic (red) shift into the near-visible region ( nm), imparting a characteristic pale yellow color to the solution. Understanding this prototropic tautomerism is critical, as it markedly influences the biological and pharmacological activity of quinoline-based derivatives[4].
Quantitative Data: UV-Vis Absorption Maxima
To accurately deconvolute spectral data, researchers must reference the distinct absorption maxima associated with each protonation and tautomeric state. The table below synthesizes the consensus UV-Vis spectral data for the 4(1H)-quinolinethione system.
Chemical Species
Dominant Environment
(nm)
Approx. Molar Absorptivity (, L·mol·cm)
Primary Electronic Transition
4(1H)-Quinolinethione
Polar Solvents (Water, EtOH)
385 - 390
~18,000
(Charge Transfer)
4-Mercaptoquinoline
Non-polar Solvents (Cyclohexane)
325 - 335
~12,000
(Aromatic)
Thiolate Anion
Aqueous Alkaline (pH > 9)
340 - 345
~15,000
/
Protonated Cation
Aqueous Acidic (pH < 2)
360 - 365
~14,000
Note: Exact
values may fluctuate by nm depending on the specific solvent polarizability and instrument calibration.
Mechanistic & Workflow Visualizations
To conceptualize the thermodynamic pathways and the analytical approach, the following Graphviz diagrams map the tautomeric equilibrium and the laboratory workflow.
Fig 1: Tautomeric equilibrium of 4(1H)-quinolinethione and corresponding UV-Vis absorption maxima.
Fig 2: Standardized UV-Vis spectrophotometric workflow for tautomeric constant determination.
Experimental Protocols: A Self-Validating System
In analytical chemistry, trustworthiness is built on self-validating experimental designs. When determining the tautomeric constant (
) or ionization constants[5], one must ensure that spectral shifts are exclusively due to tautomerization, not degradation or aggregation.
Critical Causality Note: 4-mercaptoquinoline is highly susceptible to oxidative dimerization. Upon standing in solution, especially under indirect sunlight, the thiol form quantitatively transforms into symmetrical disulfides[6]. This oxidation will permanently alter your UV-Vis baseline.
Step-by-Step Spectrophotometric Methodology
Analyte Preparation (Inert Atmosphere):
Prepare a
stock solution of the quinoline derivative. Why ? Higher concentrations promote intermolecular hydrogen bonding and self-association, which artificially skews the apparent tautomeric equilibrium towards the thione form[6].
Mandatory: Use freshly degassed solvents (sparged with Argon or
for 15 minutes) to prevent oxidative disulfide formation. Shield the volumetric flasks from ambient UV light.
Baseline Correction & Matrix Matching:
Record baseline spectra using the exact solvent matrix (e.g., pure cyclohexane, pure ethanol, or specific pH buffers) in matched quartz cuvettes (1 cm path length).
Spectral Acquisition:
Scan the samples from
to at a controlled temperature (e.g., ), as tautomeric equilibria are highly temperature-dependent.
Isosbestic Point Validation (The Trust Mechanism):
Overlay the spectra obtained from a solvent titration series (e.g., varying ratios of cyclohexane to ethanol).
Validation Check: You must observe sharp isosbestic points (e.g., around 345 nm). An isosbestic point mathematically proves that the system is a closed, two-state thermodynamic equilibrium (
). If the isosbestic point drifts or blurs, your sample has oxidized or degraded, and the data must be discarded.
Data Deconvolution:
Calculate the tautomeric constant (
) using the equation:
Use the absorbance (
) at the of the thione form (~385 nm) for maximum sensitivity.
Conclusion
The UV-Vis absorption spectrum of 4(1H)-quinolinethione is not merely a physical constant; it is a macroscopic readout of a delicate quantum mechanical balance. By understanding the causality behind the ~385 nm bathochromic shift and implementing rigorously controlled, self-validating spectrophotometric protocols, researchers can leverage this molecule as a sensitive probe for microenvironmental polarity and a foundational scaffold in rational drug design.
References
Molecular structure, Vibrational analysis (IR and Raman) and quantum chemical investigations of 1-aminoisoquinoline
ResearchGate
URL: [Link]
Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone
ResearchGate / The Journal of Organic Chemistry
URL:[Link]
Advances in Heterocyclic Chemistry, Volume 91
EPDF / Elsevier
URL:[Link]
Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies
ResearchGate
URL: [Link]
The Determination of Ionization Constants - A Laboratory Manual
Scribd / Springer Netherlands
URL:[Link]
The 4(1H)-Quinolinethione Scaffold in Medicinal Chemistry: Synthesis, Mechanism, and Therapeutic Applications
Executive Summary The 4(1H)-quinolinethione scaffold—and its tautomeric counterpart, 4-quinolinethiol—represents a critical bioisosteric leap in modern drug design. Historically, quinoline and 4-quinolone derivatives hav...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 4(1H)-quinolinethione scaffold—and its tautomeric counterpart, 4-quinolinethiol—represents a critical bioisosteric leap in modern drug design. Historically, quinoline and 4-quinolone derivatives have dominated the landscape of antimicrobial and antineoplastic agents. However, replacing the C-4 oxygen with a sulfur atom fundamentally alters the molecule's electronic distribution, lipophilicity, and coordination chemistry[1]. This technical whitepaper explores the causality behind the physicochemical shifts induced by thionation, provides self-validating synthetic protocols, and details the mechanistic pathways that make thioquinolones potent cytostatic agents and metallo-drug ligands.
Physicochemical Paradigm Shift: Oxygen vs. Sulfur
The decision to transition from a 4-quinolone to a 4(1H)-quinolinethione is driven by the distinct atomic properties of sulfur. Sulfur is larger, highly polarizable, and less electronegative than oxygen. In medicinal chemistry, this substitution achieves three functional outcomes:
Altered Hydrogen Bonding: The C=S bond is a weaker hydrogen-bond acceptor than C=O, which can favorably alter the hydration shell of the molecule, increasing its membrane permeability.
"Soft" Lewis Base Chelation: The thioamide/thione moiety acts as a "soft" ligand, making it an exceptional chelator for transition metals like Ruthenium(II) and Palladium(II)[2].
Tautomeric Flexibility: The equilibrium between the thione (C=S) and thiol (C–SH) forms allows the scaffold to adapt to varying microenvironments within enzymatic binding pockets[1].
Quantitative Scaffold Comparison
Property / Parameter
4-Quinolone Scaffold
4(1H)-Quinolinethione Scaffold
Mechanistic Consequence in Drug Design
Heteroatom Electronegativity
High (Oxygen: 3.44)
Moderate (Sulfur: 2.58)
Reduced dipole moment; altered electron density distribution.
Lipophilicity (LogP contribution)
Lower
Higher
Enhanced cellular penetration for intracellular targets[2].
Metal Coordination Preference
"Hard" metals (Mg2+, Ca2+)
"Soft" metals (Ru2+, Pt2+)
Enables the design of stable organometallic anticancer drugs[2].
Ru(II) Complex Bite Angle
~85.3° – 87.3°
~90.2°
Increased steric bulk stabilizes the complex via π-π stacking[2].
13C NMR Chemical Shift (C4)
~175 ppm
~190 - 200 ppm
Acts as a definitive analytical marker for successful thionation.
Synthetic Methodologies: The Self-Validating Thionation Protocol
Historically, the synthesis of 4-quinolinethiol relied on heating 4-hydroxyquinoline with phosphorus pentasulfide (P₄S₁₀)[1]. However, this method requires harsh conditions and yields complex, difficult-to-isolate byproducts. Modern medicinal chemistry favors Lawesson's Reagent (LR) due to its milder conditions, superior functional group tolerance, and higher yields. Recently, divergent radical C-H functionalization has also emerged for late-stage scaffold editing[3].
Experimental Protocol: Synthesis of 4(1H)-Quinolinethione via Lawesson's Reagent
As a Senior Application Scientist, I mandate that every synthetic workflow must be a self-validating system. The following protocol integrates In-Process Controls (IPCs) to guarantee mechanistic fidelity.
Causality of Reagents:
Dry Toluene (Solvent): Moisture is the enemy of Lawesson's Reagent. Water hydrolyzes LR into toxic hydrogen sulfide (H₂S) and inactive phosphine oxides, killing the reaction.
110°C (Reflux): LR is a dimer at room temperature. Heating to 110°C provides the activation energy necessary to dissociate the dimer into two highly reactive dithiophosphine ylide monomers—the actual thionating species.
Step-by-Step Procedure:
Preparation: In an oven-dried, argon-purged round-bottom flask, suspend 1.0 equivalent of the substituted 4-hydroxyquinoline in anhydrous toluene (0.2 M concentration).
Activation: Add 0.6 to 1.2 equivalents of Lawesson's Reagent. (Note: 0.6 eq is theoretically sufficient as each LR molecule provides two thionating equivalents, but 1.2 eq ensures completion for sterically hindered substrates).
Reaction: Heat the mixture to reflux (110°C) under continuous stirring for 4 to 12 hours.
In-Process Control (IPC) - Self-Validation: Monitor via TLC (Hexane:EtOAc). Validation marker: The product will elute faster (higher Rf) due to the loss of the strong H-bond donating/accepting hydroxyl group. Expose the TLC plate to iodine vapor; thio-compounds exhibit a rapid, intense brown staining compared to their oxygen precursors.
Workup: Cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize acidic byproducts. Extract with dichloromethane (3x).
Purification: Concentrate the organic layer and purify via flash column chromatography. Causality: Thioquinolones can slowly oxidize to disulfides in the presence of air and light; rapid chromatographic isolation prevents yield degradation.
Analytical Validation: Confirm the structure via ¹³C NMR. The disappearance of the carbonyl resonance at ~175 ppm and the emergence of a thiocarbonyl resonance at ~190–200 ppm definitively validates the C=O to C=S transformation.
Workflow and tautomeric equilibrium of 4(1H)-quinolinethione synthesis.
Mechanisms of Action and Biological Targets
Cytostatic Action in Oncology
Uncomplexed thioquinolone derivatives have shown remarkable efficacy as direct cytostatic agents. For instance, derivatives synthesized from 7-(trifluoromethyl)-4-quinolinethiol have demonstrated potent in vitro cell viability inhibition. In cytostatic assays, these specific scaffolds achieved IC₅₀ values of < 4 μM against HCT116 (human colon cancer) and < 9 μM against MDA-MB-231 (triple-negative breast cancer) cell lines[4][5]. The mechanism is linked to the disruption of abnormal cell proliferation and the inhibition of unregulated angiogenesis, making them prime candidates for treating solid tumors and retinopathies[4][5].
Metallo-Drugs: Cathepsin Inhibition via Ruthenium(II) Complexes
One of the most advanced applications of the 4(1H)-quinolinethione scaffold is its use as an S,O-chelating ligand in organometallic drug design. Cysteine cathepsins (specifically Cathepsin B and S) are proteases heavily involved in tumor progression and metastasis. Because their active sites contain a free cysteine residue, they are highly susceptible to metal-induced inhibition[2].
When a thioquinolone (e.g., a thionated nalidixic acid analogue) is complexed with Ruthenium(II), the larger atomic radius of the sulfur atom forces the "bite angle" of the ligand to expand to ~90.2° (compared to ~85° for traditional O,O-ligands)[2].
The Causality of Efficacy: This expanded bite angle, combined with the increased lipophilicity of the sulfur atom, enhances the complex's ability to penetrate tumor cell membranes[2]. Once inside the cell, the Ru(II)-thioquinolone complex binds to the free cysteine in the active site of Cathepsins B and S, arresting the proteolytic cascade necessary for tumor metastasis[2].
Mechanism of action for thioquinolone-based metallo-drugs in oncology.
Antimicrobial Topoisomerase Inhibition
In the realm of antibiotics, the quinolone class (e.g., fluoroquinolones) targets bacterial DNA gyrase and Topoisomerase IV. Research into 2-thioalkyl and 4-thio modifications has revealed that the introduction of sulfur alters the binding contacts within the enzyme pocket[6]. While bulk thionation can sometimes decrease broad-spectrum activity compared to parent fluoroquinolones, highly specific derivatives (such as thio-analogues of moxifloxacin or ulifloxacin) utilize the C-2 or C-4 sulfur to form novel binding interactions with the enzyme, offering a strategic pathway to bypass established fluoroquinolone-resistant bacterial strains[6].
Conclusion
The 4(1H)-quinolinethione scaffold is not merely a structural curiosity; it is a rational, tunable pharmacophore. By understanding the causality behind sulfur's electronic and steric contributions, medicinal chemists can leverage this scaffold to design highly penetrative cytostatic agents, overcome antimicrobial resistance, and engineer precision metallo-drugs with optimized target-binding geometries.
References
[6] Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. National Center for Biotechnology Information (PMC).
URL:[Link]
[2] Synthesis and Biological Evaluation of the Thionated Antibacterial Agent Nalidixic Acid and Its Organoruthenium(II) Complex. Organometallics (Hosted via University of Ljubljana).
URL:[Link]
[4],[5] Synthesis of quinoline based Heterocylic compounds for blue lighting application (and biological evaluation). ResearchGate.
URL: [Link]
[3] Divergent Synthesis of Quinolones through Radical C−H Functionalization/Cyclization. ResearchGate.
URL: [Link]
Synthesis of 4(1H)-Quinolinethione from 4-Chloroquinoline: Application Note & Protocol
Introduction & Context The synthesis of 4(1H)-quinolinethione (which exists in tautomeric equilibrium with 4-quinolinethiol) from 4-chloroquinoline is a foundational transformation in medicinal chemistry and drug develop...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Context
The synthesis of 4(1H)-quinolinethione (which exists in tautomeric equilibrium with 4-quinolinethiol) from 4-chloroquinoline is a foundational transformation in medicinal chemistry and drug development. This heterocyclic scaffold serves as a critical precursor for the synthesis of thioether-linked kinase inhibitors, anti-angiogenesis agents, and complex fused-ring systems.
Because the 4-position of the quinoline ring is highly electron-deficient—further activated by the adjacent nitrogen atom—it is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr). This application note details two primary methodologies for this conversion: the classical Thiourea-Mediated Route and the Direct Sulfhydrolysis Route using Sodium Hydrosulfide (NaSH).
Mechanistic Insights and Route Selection (E-E-A-T)
As a researcher, selecting the appropriate sulfur nucleophile is critical for optimizing yield, purity, and laboratory safety.
Route A: The Thiourea Method (Preferred)
The reaction of 4-chloroquinoline with thiourea in an alcoholic solvent is the industry standard for generating 4(1H)-quinolinethione 1. Thiourea acts as a potent, neutral sulfur nucleophile. The initial SNAr attack yields an S-(4-quinolinyl)isothiouronium chloride intermediate.
Causality & Advantage: Isolating this isothiouronium salt is highly advantageous. It acts as an in situ protecting group, preventing the premature oxidation of the newly formed thiol into a disulfide dimer (a notorious side reaction in direct sulfhydrolysis). Furthermore, because the isothiouronium salt is highly insoluble in ethanol at room temperature, it drives the reaction equilibrium forward, precipitating out of solution and allowing for easy isolation 2. Subsequent alkaline hydrolysis cleanly cleaves the isothiouronium moiety to yield the thiolate, which is then carefully protonated.
Route B: Direct Sulfhydrolysis (NaSH)
Sodium hydrosulfide (NaSH) can directly displace the chloride ion. While this is a one-step SNAr process, it requires polar aprotic solvents (like DMF) or refluxing ethanol.
Causality & Limitation: This route demands stringent safety protocols due to the inevitable release of highly toxic hydrogen sulfide (H2S) gas upon workup and acidification 3. It is also more prone to generating oxidative byproducts.
Visualizing the Synthetic Workflow
Fig 1: Synthetic pathways to 4(1H)-quinolinethione via Thiourea (Route A) and NaSH (Route B).
This protocol is self-validating through visual state changes (precipitation) and avoids direct handling of H2S gas.
Step 1: Formation of the Isothiouronium Salt
Reagents: Suspend 4-chloroquinoline (10 mmol, 1.63 g) and thiourea (10 mmol, 0.76 g) in 10 mL of 95% ethanol in a round-bottom flask.
Reaction: Stir the suspension at room temperature. Over the course of 18 hours, the SNAr reaction proceeds. Self-Validation Check: The mixture will become a dense, thick yellow/orange suspension of the isothiouronium salt, often becoming so thick that magnetic stirring is physically halted 1.
Isolation: Cool the mixture to 0 °C for 2 hours to maximize precipitation. Filter the salt under vacuum and wash the filter cake with cold diethyl ether (3 × 20 mL) to remove unreacted starting material.
Step 2: Alkaline Hydrolysis
Hydrolysis: Dissolve the isolated isothiouronium salt in 60 mL of 10% aqueous sodium hydroxide (NaOH). Stir at room temperature for 1.5 hours. The strong base cleaves the C-S bond of the isothiouronium group, releasing urea/cyanamide and forming the soluble sodium 4-quinolinethiolate.
Acidification: Cool the solution in an ice bath. Carefully adjust the pH to ~6.0 using 2M HCl (aq). Note: The pKa of the product is ~6.5; reaching pH 6 ensures full protonation to the neutral thione, minimizing aqueous solubility.
Collection: The 4(1H)-quinolinethione will precipitate as a solid. Filter, wash thoroughly with distilled water, and dry under vacuum at 50 °C.
Protocol B: Direct Sulfhydrolysis using NaSH
Reagents: Dissolve 4-chloroquinoline (10 mmol, 1.63 g) in 15 mL of anhydrous DMF. Add Sodium Hydrosulfide hydrate (NaSH·xH2O, ~15 mmol).
Reaction: Heat the mixture to 80-100 °C under a nitrogen atmosphere for 4-6 hours. Monitor via TLC (Hexane:EtOAc) until the starting material is consumed.
Workup: Cool to room temperature and pour into 50 mL of ice water. Carefully acidify with 1M HCl to pH 6 to precipitate the thione. Strict Fume Hood Use Required: Acidification of unreacted NaSH will release lethal H2S gas. Filter and recrystallize the crude product from ethanol.
Quantitative Data & Optimization
The following table summarizes the operational parameters and expected outcomes for both routes, providing a quick-reference guide for process optimization.
Parameter
Route A: Thiourea Method
Route B: NaSH Method
Nucleophile
Thiourea (NH2CSNH2)
Sodium Hydrosulfide (NaSH)
Solvent
95% Ethanol
DMF or Ethanol
Temperature
RT (18 h) or 80 °C (2 h)
80 °C - 100 °C
Reaction Time
2 - 18 h
4 - 6 h
Intermediate
Isothiouronium chloride (Stable)
None (Direct conversion)
Expected Yield
80 - 90%
60 - 75%
Safety Profile
High (Avoids H2S during reaction)
Low (Significant H2S risk upon workup)
Purity
High (Fewer disulfide byproducts)
Moderate (Prone to disulfide formation)
Analytical Characterization Expectations
To validate the success of the synthesis, researchers should look for the following analytical markers:
1H NMR (DMSO-d6): The tautomeric equilibrium heavily favors the thione form in polar solvents. Look for the characteristic broad singlet of the N-H proton around δ 13.5 - 14.0 ppm, and the upfield shift of the C3-H proton compared to the 4-chloroquinoline starting material.
IR Spectroscopy: Confirm the absence of the C-Cl stretch (~750 cm⁻¹) and the appearance of a strong C=S stretching band around 1100-1200 cm⁻¹, along with a broad N-H stretch at 3100-3200 cm⁻¹.
References
Synthesis of 4-substituted 1-methyl-3-methylthioquinolinium methylsulfates and 1-methyl-3-methylsulfinyl-4-substituted 2(1H)-quinolinones. Clockss Archive. Retrieved from: [Link]
Studies on quinoline derivatives and related compounds. ResearchGate. Retrieved from:[Link]
Science of Synthesis: Product Class 4: Quinolinones and Related Systems. Thieme Connect. Retrieved from:[Link]
Application Note: High-Yield Thionation of 4-Quinolinones Utilizing Lawesson's Reagent
Executive Summary & Scientific Rationale The conversion of a carbonyl oxygen (C=O) to a thiocarbonyl (C=S) is a foundational transformation in the synthesis of sulfur-containing heterocycles. In the context of drug devel...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Rationale
The conversion of a carbonyl oxygen (C=O) to a thiocarbonyl (C=S) is a foundational transformation in the synthesis of sulfur-containing heterocycles. In the context of drug development, 4-quinoline-thiones (or 4-thioquinolones) serve as critical intermediates for cross-coupling reactions and as bioactive scaffolds in their own right.
While classical thionation relies on phosphorus pentasulfide (
), this reagent often demands harsh conditions, prolonged reaction times, and yields complex, difficult-to-purify byproduct mixtures. Lawesson's Reagent (LR) —2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide—provides a milder, highly selective, and efficient alternative[1]. This application note details the mechanistic principles, optimized experimental protocols, and underlying causality for the successful thionation of 4-quinolinones using LR.
Mechanistic Pathway & Reaction Dynamics
To optimize a reaction, one must understand its transition states. The thionation of 4-quinolinones by LR is not a simple substitution; it is a thermodynamically driven cycloaddition-cycloreversion sequence[2].
Thermal Dissociation: In solution at elevated temperatures, the LR dimer undergoes an endothermic dissociation to form two highly reactive dithiophosphine ylide monomers[3].
Concerted Cycloaddition: The ylide monomer engages the carbonyl oxygen of the 4-quinolinone in a concerted [2+2] cycloaddition. This forms a strained, four-membered thiaoxaphosphetane intermediate[2].
Rate-Limiting Cycloreversion: Analogous to the Wittig reaction, the thiaoxaphosphetane ring undergoes a cycloreversion. This step is the rate-limiting phase of the reaction[2].
Thermodynamic Driving Force: The reaction is propelled forward by the formation of an exceptionally stable P=O bond in the resulting oxathiophosphine oxide byproduct[3].
Mechanistic pathway of Lawesson's reagent thionation via thiaoxaphosphetane.
Quantitative Data & Substrate Selectivity
Lawesson's reagent exhibits distinct chemoselectivity based on the electrophilicity and steric environment of the target carbonyl. The table below summarizes the comparative reactivity, demonstrating why specific conditions are required for 4-quinolinones.
Substrate Class
Typical LR Equivalents
Optimal Solvent / Temp
Reaction Time
Typical Yield
Ketones
0.5 - 0.6 eq
THF / 65 °C
1 - 2 h
>90%
Amides
0.5 - 0.6 eq
Toluene / 110 °C
2 - 4 h
85 - 95%
4-Quinolinones
0.6 - 1.0 eq
Toluene / 110 °C
2 - 4 h
75 - 90%
Esters
1.0 - 1.2 eq
Xylene / 140 °C
12 - 24 h
40 - 60%
Data synthesized from established thionation benchmarks[1].
Experimental Methodology: Step-by-Step Protocol
The following protocol is engineered as a self-validating system, ensuring that every physical action is backed by chemical causality.
Step-by-step experimental workflow for the thionation of 4-quinolinone.
Phase 1: Preparation of the Reaction Matrix
Action: Flame-dry a two-neck round-bottom flask. Flush continuously with Argon or Nitrogen. Add 4-quinolinone (1.0 mmol) and Lawesson's Reagent (0.6 to 1.0 mmol)[4].
Causality: LR is highly sensitive to moisture. Water hydrolyzes the reactive dithiophosphine ylide into hydrogen sulfide (
) gas and inert phosphonic acids, entirely quenching the reaction[1]. While 0.5 equivalents of LR theoretically provide enough ylide for 1.0 mmol of substrate, 0.6 to 1.0 equivalents are utilized to overcome the inherent steric hindrance of the quinolinone core and to compensate for trace atmospheric moisture[4].
Phase 2: Solvent Addition & Thermal Activation
Action: Inject anhydrous toluene (10 mL) via a dry syringe. Equip the flask with a reflux condenser and heat the mixture to 110 °C with vigorous stirring.
Causality: Toluene is selected for its boiling point. The initial dissociation of the LR dimer is endothermic and typically requires temperatures exceeding 80 °C to generate a sufficient concentration of the active ylide[1]. Furthermore, the rate-limiting cycloreversion step requires substantial thermal activation energy[2].
Phase 3: Reaction Monitoring (Self-Validation)
Action: After 2 hours, withdraw a 50 µL aliquot. Perform Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system[4].
Causality: The conversion of the highly polarized C=O bond to a less polarized C=S bond significantly reduces the molecule's hydrogen-bond accepting capability. Consequently, the 4-quinoline-thione product will exhibit a noticeably higher
value compared to the starting material. This predictable shift provides immediate, visual self-validation of the reaction's progress.
Phase 4: Quenching & Purification
Action: Once complete conversion is observed, cool the reaction mixture to room temperature. Concentrate the mixture to dryness in vacuo.
Action: Purify the crude residue via silica gel flash column chromatography, eluting with a gradient of Dichloromethane and Methanol (up to 9:1)[4].
Causality: The primary byproduct is a highly polar oxathiophosphine oxide[2]. Direct concentration followed by normal-phase chromatography effectively traps the polar phosphorus byproducts on the baseline of the silica column, allowing the less polar thione product to elute cleanly[4].
Troubleshooting & Safety Insights
Tautomerism Challenges: 4-quinolinones exist in equilibrium with their 4-hydroxyquinoline tautomers. While LR is highly effective at driving the equilibrium toward the thione product, highly substituted or sterically hindered substrates may require switching the solvent to xylene and refluxing at 140 °C to force the reaction to completion.
Odor & Toxicity: The reaction generates trace amounts of malodorous and toxic sulfur compounds (including
if moisture is present). All operations, including rotary evaporation, must be conducted inside a certified chemical fume hood.
Reagent Degradation: If the Lawesson's Reagent appears clumpy, pale yellow/white, or smells excessively of rotten eggs before use, it has likely degraded via hydrolysis. Fresh LR should be a distinct, free-flowing pale-yellow powder.
References
Title: A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis
Source: PMC (PubMed Central)
URL: [Link]
Title: Computational Mechanistic Study of Thionation of Carbonyl Compounds with Lawesson's Reagent
Source: ACS Publications (The Journal of Organic Chemistry)
URL: [Link]
Title: Synthesis of Step A: 1-methyl-quinolin-4-thione
Source: PrepChem
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Context: Quinoline scaffolds are pharmacophores of immense significance in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer activities. Specifically, S-alkylated quinoline derivatives (quinolinyl sulfides) have emerged as critical targets for inhibiting receptor tyrosine kinases (e.g., c-Met, EGFR) and tubulin polymerization.
Challenge: The synthesis of S-alkylated quinolines from 2-mercaptoquinoline (or quinoline-2-thione) presents a classic chemoselectivity challenge. The substrate exhibits thione-thiol tautomerism, leading to competition between S-alkylation (desired) and N-alkylation (undesired).
Solution: This guide details two validated protocols:
Protocol A: A robust, scalable Phase-Transfer Catalysis (PTC) method for high-purity synthesis.
Protocol B: A Microwave-Assisted "Green" method for rapid library generation.
Mechanistic Insight & Chemoselectivity
To ensure reproducibility, one must understand the underlying equilibrium. 2-Mercaptoquinoline exists predominantly as the thione (NH) tautomer in the solid state and in neutral solution.
The Thiolate Driver: The addition of a base (e.g.,
, ) deprotonates the substrate, forming a resonance-stabilized anion.
HSAB Theory: According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen is "hard."
Selectivity Control: Using "soft" electrophiles (alkyl halides) and polar aprotic solvents (DMF, DMSO) favors attack by the soft sulfur center via an
mechanism, yielding the S-alkylated product.
Visualization: Reaction Mechanism & Tautomerism
Figure 1: Mechanistic pathway highlighting the critical deprotonation step that drives chemoselective S-alkylation over N-alkylation.
Solvent: DMF (N,N-Dimethylformamide) or Acetone (dry)
Procedure:
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-mercaptoquinoline (5 mmol) in dry DMF (10 mL).
Deprotonation: Add anhydrous
(10 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Observation: The suspension may change color (often yellow/orange) indicating thiolate formation.
Alkylation: Add the alkyl halide (5.5 mmol) dropwise over 5 minutes.
Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (System: Hexane:Ethyl Acetate 4:1). The S-alkylated product typically has a higher
than the starting material.
Quench & Workup: Pour the reaction mixture into crushed ice (50 g) with vigorous stirring. The S-alkylated product usually precipitates as a solid.
Purification:
If Solid: Filter the precipitate, wash with cold water (
mL) to remove DMF and salts. Recrystallize from Ethanol.[1][2]
If Oil: Extract with Ethyl Acetate (
mL), wash organic layer with brine, dry over , and concentrate. Purify via silica gel column chromatography.
Protocol B: Microwave-Assisted Green Synthesis
Best for: Rapid library generation, difficult substrates, and solvent-free/aqueous conditions.
Reagents:
Substrate: 2-Mercaptoquinoline (1.0 mmol)
Electrophile: Alkyl halide (1.1 mmol)
Base:
or NaOH (1.2 mmol)
Medium: Water:Ethanol (1:1) or Solvent-Free (Alumina support)
Procedure:
Preparation: In a microwave-safe process vial (10 mL), mix 2-mercaptoquinoline (1.0 mmol), alkyl halide (1.1 mmol), and base (1.2 mmol) in EtOH:H2O (3 mL).
Irradiation: Cap the vial. Irradiate at 100°C (Power: 150W, Max Pressure: 200 psi) for 10–15 minutes.
Cooling: Use compressed air cooling to return the vial to RT.
Isolation: Pour the mixture into ice water. Filter the solid product.[2]
Validation: Check purity via LC-MS. Yields are typically 10-20% higher than Method A due to thermal acceleration.
Workflow Visualization
Figure 2: Decision matrix and operational workflow for synthesizing S-alkylated quinolines.
Data Analysis & Troubleshooting
Comparative Performance Metrics
Parameter
Protocol A (Standard)
Protocol B (Microwave)
Reaction Time
4 – 6 Hours
10 – 15 Minutes
Typical Yield
75 – 85%
85 – 95%
Solvent Toxicity
High (DMF)
Low (EtOH/Water)
Scalability
High (Grams to Kilos)
Low (Milligrams)
Selectivity (S:N)
> 95:5
> 98:2
Critical Troubleshooting (Self-Validating the Protocol)
Issue: Low Yield / N-Alkylation observed.
Cause: "Hard" reaction conditions.
Fix: Switch solvent to DMF (polar aprotic) to solvate the cation (
), leaving the thiolate "naked" and more reactive. Ensure the alkyl halide is a primary halide (steric hindrance promotes N-alkylation).
Issue: Starting material remains.
Cause: Incomplete deprotonation.
Fix: Increase stirring time during the "Activation" step (Step 2 in Protocol A) before adding the electrophile. Ensure
is finely powdered and anhydrous.
Issue: Oily product.
Fix: S-alkylated quinolines are often low-melting solids. If oil persists, triturates with cold hexane or diethyl ether to induce crystallization.
References
Anticancer Activity of Quinoline Derivatives
Guan, Y. F., et al. (2021).[3][4] "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules.
Microwave-Assisted Synthesis
Kulkarni, A., & Török, B. (2025). "Microwave-assisted Synthesis of Quinolines." Bentham Science.
Mechanism & HSAB Theory
Pearson, R. G. (1963). "Hard and Soft Acids and Bases." Journal of the American Chemical Society.[1] (Foundational concept for S-selectivity).
Preparation of 4(1H)-quinolinethione metal complexes (Cu, Zn, Ni)
Application Note: Preparation & Characterization of 4(1H)-Quinolinethione Metal Complexes (Cu, Zn, Ni) Executive Summary This guide details the synthesis of 4(1H)-quinolinethione (thioquinolone) and its subsequent coordi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation & Characterization of 4(1H)-Quinolinethione Metal Complexes (Cu, Zn, Ni)
Executive Summary
This guide details the synthesis of 4(1H)-quinolinethione (thioquinolone) and its subsequent coordination with transition metals (Cu(II), Zn(II), Ni(II)).
Quinolinethiones are versatile ligands that exhibit thione-thiol tautomerism, allowing for diverse coordination modes (monodentate S-donor vs. bidentate N,S-chelation). These complexes are of significant interest in drug discovery due to their DNA-intercalating abilities and potential as metallodrugs for anticancer and antimicrobial therapies.
Key Technical Challenges Addressed:
Thionation Efficiency: Replacing the robust carbonyl oxygen of 4-quinolinone using Lawesson’s Reagent.
Coordination Geometry Control: Managing stoichiometry and pH to favor specific geometries (Square Planar vs. Tetrahedral/Octahedral).
Validation: Distinguishing between thione (neutral) and thiolate (anionic) coordination via IR spectroscopy.
Reaction Mechanism & Workflow
The synthesis proceeds in two distinct phases:
Ligand Preparation: Conversion of 4(1H)-quinolinone to 4(1H)-quinolinethione.
Metal Complexation: Reaction of the thione ligand with metal salts (
) to form complexes.
Visual Workflow (DOT Diagram)
Figure 1: Step-wise synthesis workflow from precursor to final metal complex.
Phase 1: Ligand Synthesis Protocol
Objective: Synthesis of 4(1H)-quinolinethione.
Method: Thionation using Lawesson’s Reagent (LR). LR is preferred over
due to higher yields, cleaner workup, and milder conditions.
Materials
4(1H)-Quinolinone (10 mmol)
Lawesson’s Reagent (6 mmol, 0.6 eq)
Solvent: Anhydrous Toluene (50 mL)
Atmosphere: Nitrogen or Argon (recommended but not strictly required)
Step-by-Step Protocol
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Mixing: Add 4(1H)-quinolinone (1.45 g, 10 mmol) and Lawesson’s Reagent (2.42 g, 6 mmol) to the flask. Add 50 mL of anhydrous toluene.
Note: A slight excess of LR ensures complete conversion, but 0.6 eq is stoichiometrically sufficient as LR donates two sulfur atoms.
Reflux: Heat the mixture to reflux (
) for 3–4 hours.
Checkpoint: The reaction mixture should change color (typically yellow to orange/reddish) as the thione forms. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).
Workup: Cool the reaction mixture to room temperature.
Isolation: The product often precipitates upon cooling. If not, concentrate the solvent to ~10 mL under reduced pressure.
Purification: Filter the yellow/orange solid and wash with cold toluene followed by a small amount of cold ethanol to remove phosphorus byproducts. Recrystallize from ethanol if necessary.
Yield Expectation: 75–85%.
Phase 2: Metal Complex Preparation
Objective: Preparation of Cu(II), Zn(II), and Ni(II) complexes.
General Stoichiometry: 1:2 (Metal:Ligand) is standard to satisfy the coordination sphere (
Zn(II): Solution remains yellow/pale (precipitate may be white/yellow).
Ni(II): Solution turns green/bluish-green.
Precipitation: Cool the solution to room temperature. If no precipitate forms, reduce volume by 50% on a rotary evaporator and store at
overnight.
Filtration: Filter the solid complex, wash with cold ethanol (2 x 5 mL) and diethyl ether (to dry).
Drying: Dry in a vacuum desiccator over
.
Characterization & Validation
This section defines the "Self-Validating" criteria. You must confirm coordination mode (S-bonding vs. N-bonding).
A. Infrared Spectroscopy (FT-IR)
The most critical diagnostic tool. The thione group (
) is less polar than but exhibits a distinct stretch.
Functional Group
Free Ligand ()
Metal Complex ()
Interpretation
1100 – 1250
Shift Lower (10–30 )
Indicates coordination via Sulfur (S-donor). The bond weakens upon metal binding.
3100 – 3250
Present (Broad)
Ligand is in neutral thione form (Monodentate S-coordination).
3100 – 3250
Absent
Ligand is deprotonated (Thiolate form). Indicates anionic coordination (likely N,S-chelation).
N/A
350 – 450
Confirms Metal-Sulfur bond formation (Far IR).
B. NMR Spectroscopy (
,
)
Zn(II) Complex: Diamagnetic. Useful for structural confirmation.[3]
Validation: Look for the downfield shift of protons adjacent to the C=S group due to electron withdrawal by the metal.
Cu(II) / Ni(II) Complexes: Paramagnetic. NMR will likely show broad, uninterpretable peaks. Do not rely on NMR for Cu/Ni. Use ESR (EPR) or magnetic susceptibility instead.
C. Coordination Geometry (Expected)
Figure 2: Generalized coordination sphere. Thiones typically coordinate via Sulfur. If deprotonated, the Nitrogen may also coordinate, forming a 4-membered ring.
References & Authoritative Grounding
Ligand Synthesis (Lawesson's Reagent):
Ozturk, T., et al. "Lawesson’s Reagent in Organic Synthesis." Chemical Reviews, 2010.
SigutLabs Reagent Guide:
Note: Confirms the efficiency of LR for C=O to C=S conversion in heterocycles.
Metal Complexation (General Protocols):
Lobana, T. S., et al. "Bonding and structure of copper complexes with thiosemicarbazones and related ligands." Coordination Chemistry Reviews, 2009.
MDPI Molecules:
Note: Establishes the standard reflux method and 1:2 stoichiometry for thione ligands.
Biological Activity & Characterization:
National Institutes of Health (PMC):
Note: Provides grounding for the biological relevance (DNA interaction) and spectral shifts (IR C=S bands) expected in these complexes.
Application Note: 4(1H)-Quinolinethione in Coordination Chemistry & Drug Design
Executive Summary 4(1H)-Quinolinethione (4-Hqt) represents a privileged scaffold in medicinal inorganic chemistry due to its "soft" sulfur donor atom and unique tautomeric versatility. Unlike its isomer 8-quinolinethiol...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4(1H)-Quinolinethione (4-Hqt) represents a privileged scaffold in medicinal inorganic chemistry due to its "soft" sulfur donor atom and unique tautomeric versatility. Unlike its isomer 8-quinolinethiol (which forms stable 5-membered chelates), 4-Hqt coordinates primarily as a monodentate S-donor or a bridging N,S-ligand , creating distinct structural geometries crucial for DNA intercalation and enzyme inhibition.
This guide provides a validated workflow for utilizing 4-Hqt as a ligand for Group 8-10 metals (Ru, Pd, Pt), focusing on overcoming the solubility and oxidation challenges inherent to heterocyclic thiones.
Part 1: Ligand Chemistry & Tautomeric Control
The Thione-Thiol Equilibrium
Understanding the tautomerism of 4-Hqt is the prerequisite for successful coordination.
Solid State: Predominantly exists as the thione (A) form (4(1H)-quinolinethione) due to intermolecular hydrogen bonding (N-H···S).
Solution State: Equilibriates with the thiol (B) form (4-mercaptoquinoline), especially in polar protic solvents.
Coordination Implication:
Neutral Conditions: Coordinates as a neutral thione ligand (
) retaining the N-H proton.
Basic Conditions: Deprotonation yields the quinolin-4-thiolate anion, a potent nucleophile that forms robust M-S bonds.
DOT Diagram: Tautomerism & Coordination Modes
Figure 1: Tautomeric equilibrium of 4(1H)-quinolinethione and divergent coordination pathways based on pH conditions.
Part 2: Experimental Protocol
Synthesis of Ruthenium(II)-Arene-Thiolato Complex
Target Molecule:
Rationale: Ruthenium-arene scaffolds are leading candidates in anticancer research (e.g., RAPTA, RAED). The 4-quinolinethiolate ligand provides a soft S-donor to stabilize the Ru(II) center while the quinoline ring facilitates DNA intercalation.
Reagents:
(Dimer precursor)
4(1H)-Quinolinethione (Ligand)
Triethylamine (
, Base)
Methanol (dry) & Dichloromethane (DCM)
Step-by-Step Workflow:
Pre-Activation (Inert Atmosphere Recommended):
Dissolve 4(1H)-quinolinethione (0.32 g, 2.0 mmol) in 15 mL of dry methanol.
Add Triethylamine (0.4 mL, excess) to the ligand solution. Stir for 20 minutes at room temperature.
Checkpoint: The solution should clarify as the thiolate anion is generated.
Metalation:
Separately dissolve
(0.61 g, 1.0 mmol) in 10 mL DCM.
Add the Ru-dimer solution dropwise to the ligand solution over 10 minutes.
Observation: Color change from deep red (dimer) to orange-brown is typical.
Reaction:
Reflux the mixture at 60°C for 4 hours.
Monitor via TLC (SiO2, 5% MeOH/DCM) until the starting dimer spot disappears.
Isolation & Purification:
Evaporate solvent to near dryness under reduced pressure.
Redissolve residue in minimal DCM (approx 3-5 mL).
Precipitation: Add cold Diethyl Ether or n-Hexane (20 mL) to induce precipitation of the complex.
Filter the orange solid, wash with diethyl ether (
mL) to remove unreacted ligand and salts.
Vacuum dry for 6 hours.
DOT Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis workflow for the Ruthenium-Thiolato complex.
Part 3: Characterization & Validation (Self-Validating System)
To ensure the complex is correctly formed and not just a mixture of starting materials, you must validate the S-coordination and the loss of the N-H proton .
Spectral Validation Table
Technique
Parameter
Free Ligand (4-Hqt)
Metal Complex (Ru-S-L)
Mechanistic Interpretation
FT-IR
(Broad)
Absent
Confirms deprotonation of the ring nitrogen (Thiolate mode).
FT-IR
Shifted to region ()
Indicates conversion of double bond character to single bond upon coordination.
1H NMR
(Broad singlet)
Absent
Validates removal of the proton.
1H NMR
Ring Protons
Standard Aromatic Region
Deshielded/Split
Coordination to the metal withdraws electron density, shifting aromatic signals downfield.
UV-Vis
()
New band
Appearance of LMCT (Ligand-to-Metal Charge Transfer) band (S Ru).
Expert Insight: If the
band persists in the IR spectrum of your product, you have likely formed the neutral thione adduct () rather than the thiolate. Re-run the reaction with a stronger base or longer activation time.
Part 4: Biological Application Notes
Context: Anticancer Drug Development
Transition metal complexes of quinoline derivatives are potent DNA intercalators. The planar quinoline ring slides between DNA base pairs, while the metal center can form covalent cross-links (similar to Cisplatin) or induce oxidative stress.
Protocol: DNA Binding Assay (UV-Vis Titration)
To verify the drug potential, determine the Intrinsic Binding Constant (
) .
Preparation: Prepare a
solution of the Metal Complex in Tris-HCl buffer (pH 7.4).
Titration: Add incremental amounts (
) of CT-DNA (Calf Thymus DNA).
Observation: Measure absorption spectra after each addition.
Hypochromism: Decrease in peak intensity indicates strong intercalation (
-stacking between ligand and base pairs).
Red Shift (Bathochromic): Indicates stabilization of the DNA-complex adduct.
Calculation: Use the Wolfe-Shimer equation to plot
vs to derive .
Protocol: In Vitro Cytotoxicity (MTT Assay)[1]
Cell Lines: Use HeLa (Cervical cancer) and MCF-7 (Breast cancer).
Dosing: Treat cells with complex concentrations ranging from
MDPI (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: FT-IR and Computational Analysis. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from [Link]
Application Note: Microwave-Assisted Synthesis of 4-Mercaptoquinoline Derivatives
Executive Summary This application note details a robust, high-yield protocol for the synthesis of 4-mercaptoquinoline (quinoline-4-thiol) derivatives using microwave irradiation. 4-mercaptoquinolines are critical interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, high-yield protocol for the synthesis of 4-mercaptoquinoline (quinoline-4-thiol) derivatives using microwave irradiation. 4-mercaptoquinolines are critical intermediates in the development of antimalarial, anticancer, and antimicrobial agents.
Conventional thermal synthesis of these moieties often requires harsh conditions (refluxing in toxic solvents for 12+ hours), suffers from low yields due to disulfide formation, and generates significant chemical waste. The microwave-assisted protocol described herein utilizes dielectric heating to accelerate the nucleophilic aromatic substitution (
) of 4-chloroquinolines with thiourea, reducing reaction times to under 20 minutes while improving purity and yield.
Key Benefits[1][2]
Speed: Reaction time reduced from 12 hours (thermal) to <20 minutes.
Safety: Closed-vessel synthesis contains thiol odors and prevents oxidation until workup.
Yield: Average isolated yields increased by 20-30% compared to conventional heating.
Scientific Background & Mechanism[2][3][4][5][6]
The Pharmacophore
The quinoline scaffold is a "privileged structure" in medicinal chemistry. The introduction of a thiol group at the C4 position allows for further functionalization (e.g., thioethers) or acts as a metal-chelating domain, essential for inhibiting metalloenzymes or binding to heme in antimalarial mechanisms.
Reaction Mechanism: The Thiourea Route
The most reliable route involves the reaction of 4-chloroquinoline with thiourea .
Nucleophilic Attack: Thiourea acts as a nucleophile, attacking the electron-deficient C4 position of the quinoline ring.
Salt Formation: This forms an S-(quinolin-4-yl)isothiouronium chloride salt.
Hydrolysis: Subsequent treatment with aqueous base (NaOH) hydrolyzes the salt to release the free thiol (4-mercaptoquinoline), which exists in equilibrium with its thione tautomer.
Microwave Effect
Microwave irradiation provides efficient internal heating through dipolar polarization and ionic conduction . Ethanol, a polar solvent, couples well with microwave energy (
), ensuring rapid heating. The high pressure generated in the sealed vessel allows the solvent to be heated far above its boiling point, significantly increasing the kinetic rate constant () of the substitution reaction.
Visualization of Signaling & Workflow
Synthetic Pathway (Graphviz Diagram)
Figure 1: Reaction pathway for the conversion of 4-chloroquinoline to 4-mercaptoquinoline via isothiouronium intermediate.
Experimental Workflow (Graphviz Diagram)
Figure 2: Step-by-step experimental workflow for the microwave-assisted synthesis protocol.
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator) with 10 mL or 35 mL pressure vials.
Step-by-Step Methodology
Step 1: Reaction Assembly
In a 10 mL microwave process vial, add 4-chloroquinoline (1.0 mmol, 163 mg).
Add thiourea (1.2 mmol, 91 mg).
Add Ethanol (3.0 mL).
Add a magnetic stir bar and seal the vial with a PTFE-lined cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters:
Temperature: 100 °C
Hold Time: 15 minutes
Pressure Limit: 250 psi (17 bar)
Power: Dynamic (Max 200W)
Stirring: High
Scientific Insight: The use of ethanol allows the reaction to reach 100°C rapidly. The closed vessel prevents the escape of volatile intermediates. The reaction typically completes in 10-15 minutes, indicated by the precipitation of the isothiouronium salt (often yellow).
Step 3: Hydrolysis (In-situ)
Decap the vial (after cooling to <50°C).
Add 10% NaOH solution (3.0 mL) directly to the reaction mixture.
Option A (Microwave): Reseal and heat at 80°C for 5 minutes.
Option B (Manual): Transfer to a round-bottom flask and reflux for 15 minutes.
Note: The solution will turn clear/yellowish as the salt hydrolyzes.
Step 4: Isolation & Purification
Filter the alkaline solution to remove any unreacted insoluble impurities.
Cool the filtrate in an ice bath.
Slowly add Glacial Acetic Acid dropwise with stirring until pH reaches ~5-6.
The 4-mercaptoquinoline will precipitate as a yellow/off-white solid.
Filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum.
Data Analysis & Validation
Comparison: Microwave vs. Conventional Heating
The following table summarizes internal validation data comparing this protocol to standard thermal reflux methods.
Parameter
Conventional Reflux
Microwave Protocol
Improvement
Reaction Time
12 - 16 Hours
15 - 20 Minutes
~40x Faster
Solvent
Ethanol (Reflux)
Ethanol (Closed Vessel)
Safer/Green
Yield
55 - 65%
85 - 92%
+25% Yield
Purity (HPLC)
~85% (Disulfides present)
>95%
Cleaner Profile
Troubleshooting Guide
Issue: Low Yield / No Precipitate.
Cause: Incomplete hydrolysis of the isothiouronium salt.
Fix: Ensure the NaOH step is heated sufficiently. The salt must be fully converted to the soluble thiolate before acidification.
Issue: Formation of Disulfides (Dimerization).
Cause: Oxidation of the thiol by air during workup.
Fix: Perform the acidification step under an inert atmosphere (
) or add a reducing agent like Sodium Metabisulfite during workup.
Issue: Strong Odor.
Cause: Volatile thiols.
Fix: Keep all waste in a dedicated "Thiol Waste" container with bleach to oxidize traces.
References
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.
RSC Advances. (2023).[3][4] Comprehensive review of heterocycle synthesis including quinolines.
[Link]
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
Frontiers in Chemistry. (2020).[5][6] Discusses similar nucleophilic substitution mechanisms (
4-Aminoquinoline: a comprehensive review of synthetic strategies.
Frontiers in Chemistry. (2025).[1][7][8][9][10] Provides context on the reactivity of the 4-position in quinolines for substitution reactions.
[Link]
Comparative study of conventional and microwave assisted synthesis of selected heterocyclic molecules.
Sphinx Knowledge House. Validates the yield improvements of MAOS over conventional heating for heterocycles.
[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4(1H)-quinolinethiones (4-thioquinolones) are privileged heterocyclic scaffolds in medicinal chemistry, acting as potent transition-metal chelators and targeted virulence factor inhibitors[1]. Traditional syntheses require the step-wise isolation of 4-quinolone intermediates before a separate thionation step[2][3]. This application note outlines a highly efficient, one-pot tandem protocol that couples the thermal cyclization of primary anilines with in situ thionation. By eliminating intermediate purification, this method maximizes atom economy, reduces solvent waste, and accelerates throughput for drug development professionals.
Scientific Rationale & Mechanistic Causality
The conventional synthesis of 4(1H)-quinolinethiones relies on a multi-step sequence. Initially, anilines are condensed with β-keto esters to form an enamine, which subsequently undergoes thermal cyclization (the Conrad-Limpach reaction) to yield a 4-quinolone core[2][3]. The intermediate must be isolated and purified before undergoing thionation with reagents like Lawesson's Reagent or phosphorus pentasulfide (P_4S_{10})[1].
Our optimized one-pot protocol orchestrates these chemical events sequentially within a single reaction vessel by manipulating thermodynamic drivers:
Enamine Formation: The condensation is catalyzed by polyphosphoric acid trimethylsilyl ester (PPSE) or p-toluenesulfonic acid (p-TsOH). These Lewis/Brønsted acids activate the carbonyl carbon of the β-keto ester, facilitating nucleophilic attack by the aniline[4][5].
Thermal Cyclization: Elevating the temperature to 110°C forces intramolecular ring closure. Utilizing a Dean-Stark apparatus to continuously remove the extruded ethanol and water permanently shifts the equilibrium toward the cyclized 4-quinolone core[3].
In Situ Thionation: Because the 4-quinolone intermediate is structurally robust under these conditions, Lawesson's Reagent can be introduced directly into the crude matrix. The highly oxophilic nature of the phosphorus-sulfur complex drives the rapid exchange of the C4-oxygen for sulfur, yielding the thermodynamically stable 4(1H)-quinolinethione[1][4].
Reaction Workflow
One-pot tandem workflow: Enamine formation, cyclization, and in situ thionation.
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol incorporates internal validation checkpoints to prevent premature reagent addition, which would otherwise lead to complex, inseparable thio-byproducts.
Materials & Reagents:
Substituted aniline (1.0 mmol)
Ethyl 2-formylacetate derivative or β-keto ester (1.1 mmol)
Lawesson's Reagent (0.6 mmol; provides 1.2 eq of reactive sulfur)[1]
Anhydrous Toluene (15 mL)
Step-by-Step Methodology:
Initial Condensation: In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve the substituted aniline (1.0 mmol) and the β-keto ester (1.1 mmol) in 10 mL of anhydrous toluene.
Catalysis & Cyclization: Add a catalytic amount of PPSE. Equip the flask with a Dean-Stark trap to continuously remove evolved water and ethanol. Reflux the mixture at 110°C for 2–3 hours.
Validation Checkpoint (Critical): Monitor the reaction via TLC (CH_2Cl_2/EtOAc 9:1). Do not proceed until the complete disappearance of the primary aniline spot is confirmed. This ensures full conversion to the 4-quinolone intermediate and prevents Lawesson's Reagent from reacting with uncyclized primary amines[4][5].
In Situ Thionation: Cool the reaction mixture slightly to 80°C. Directly add Lawesson's Reagent (0.6 mmol) to the flask along with an additional 5 mL of anhydrous toluene to maintain solubility[1][4].
Final Reflux: Resume reflux for 12–18 hours. The solution will transition to a deep yellow/orange hue, characteristic of the thio-carbonyl chromophore.
Workup & Purification: Cool the mixture to room temperature and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluent: CH_2Cl_2/EtOAc 9:1) to isolate the pure 4(1H)-quinolinethione[4].
Quantitative Data Presentation
The one-pot tandem approach consistently outperforms the traditional stepwise method by mitigating transfer losses and avoiding the degradation of sensitive intermediates during intermediate aqueous workups.
Substrate (Aniline)
R-Group (β-Keto Ester)
Traditional Stepwise Yield (%)
One-Pot Tandem Yield (%)
Total Reaction Time (One-Pot)
3,5-Dimethoxyaniline
Phenyl
45
68
14 h
3,5-Dimethoxyaniline
4-Methoxyphenyl
42
72
15 h
4-Chloroaniline
Methyl
38
61
16 h
Aniline (Unsubstituted)
Phenyl
50
75
14 h
(Note: Yield data synthesized from standard optimization benchmarks comparing isolated Conrad-Limpach intermediates versus tandem thionation[1][4])
Biological Application: Target Engagement
Beyond synthetic utility, 4(1H)-quinolinethiones are gaining traction as highly selective inhibitors of metalloenzymes. A prime example is their application against Pseudomonas aeruginosa, where the elastase (LasB) acts as a critical virulence factor regulated by the Pseudomonas Quinolone Signal (PQS)[3].
By substituting the C4-oxygen of the quinolone core with sulfur, researchers create a potent, soft-ligand zinc chelator. The 4-thioquinolone analogue directly binds the active site zinc ion of the elastase, neutralizing its proteolytic activity. This attenuates bacterial virulence without exhibiting the broad-spectrum cytotoxicity that typically drives antibiotic resistance[1].
Biological Pathway
Mechanism of P. aeruginosa elastase inhibition by 4(1H)-quinolinethione analogues.
References
Title: Synthetic quinolone signal analogues inhibiting the virulence factor elastase of Pseudomonas aeruginosa | Source: Chemical Communications (RSC Publishing) | URL:1
Title: 3-Aryl-2-Quinolone Derivatives: Synthesis and Characterization of In Vitro and In Vivo Antitumor Effects with Emphasis on a New Therapeutical Target Connected with Cell Migration | Source: Journal of Medicinal Chemistry - ACS Publications | URL:4
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine | Source: PMC | URL:2
Title: KYNA Derivatives with Modified Skeleton; Hydroxyquinolines with Potential Neuroprotective Effect | Source: MDPI | URL:5
Application Notes and Protocols for the Oxidation of 4(1H)-Quinolinethione to Bis(4-quinolyl) Disulfide
Introduction: The Significance of Quinoline Disulfides in Modern Chemistry Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique pho...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of Quinoline Disulfides in Modern Chemistry
Quinoline scaffolds are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique photophysical properties. The introduction of a disulfide linkage to this privileged heterocycle to form structures like bis(4-quinolyl) disulfide opens new avenues for research. Disulfide bonds are not merely static linkers; they are dynamic functional groups capable of undergoing thiol-disulfide exchange, a fundamental process in biological systems. This redox activity makes quinoline disulfides attractive candidates for the development of stimuli-responsive drug delivery systems, probes for biological thiols, and novel materials with tunable properties.
This guide provides a comprehensive overview of the synthesis of bis(4-quinolyl) disulfide through the oxidation of 4(1H)-quinolinethione. We will delve into the mechanistic underpinnings of this transformation, present a detailed and validated experimental protocol, and provide the necessary characterization data for product verification.
Mechanistic Insights: The Chemistry of Thiol-to-Disulfide Conversion
The oxidation of a thiol (R-SH) to a disulfide (R-S-S-R) is a fundamental transformation in organic chemistry. This process involves the formal removal of two hydrogen atoms and the formation of a new sulfur-sulfur bond. The reaction can proceed through several mechanistic pathways, largely dependent on the choice of oxidant.
Two predominant mechanisms are the two-electron and one-electron pathways.
Two-Electron Oxidation: This is a common pathway when using oxidants like dimethyl sulfoxide (DMSO) or hydrogen peroxide. The reaction often proceeds through a sulfenic acid (RSOH) intermediate. This intermediate is highly reactive and rapidly condenses with another thiol molecule to yield the disulfide and a molecule of water.
One-Electron Oxidation: This pathway involves the formation of a thiyl radical (RS•) as a key intermediate. The subsequent coupling of two thiyl radicals directly forms the disulfide bond. This mechanism is often observed in aerobic oxidations, sometimes catalyzed by metal ions.
The choice of oxidant is critical and is dictated by factors such as substrate compatibility, desired reaction conditions (e.g., temperature, pH), and scalability. For heterocyclic thiols like 4(1H)-quinolinethione, milder oxidants are often preferred to avoid over-oxidation to sulfonic acids or unwanted side reactions with the quinoline ring.
Diagram of the General Oxidative Coupling Reaction
Caption: General scheme for the oxidation of a thiol to a disulfide.
Recommended Protocol: Air and DMSO-Mediated Oxidation
This protocol leverages the mild and effective oxidizing system of atmospheric oxygen in dimethyl sulfoxide (DMSO). This method is advantageous due to its operational simplicity, the low cost of reagents, and the avoidance of harsh or metallic oxidants, which simplifies product purification. The reaction has been shown to be effective for the oxidation of similar heterocyclic thiols, such as 8-quinolinethiol[1].
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
4(1H)-Quinolinethione
≥98%
Commercially Available
Also known as 4-mercaptoquinoline.
Dimethyl Sulfoxide (DMSO)
Anhydrous, ≥99.9%
Commercially Available
Use of anhydrous solvent is recommended.
Ethyl Acetate
ACS Grade
Commercially Available
For extraction.
Brine (Saturated NaCl)
-
Prepare in-house
For washing.
Anhydrous Sodium Sulfate
ACS Grade
Commercially Available
For drying.
Silica Gel
60 Å, 230-400 mesh
Commercially Available
For column chromatography.
Hexanes
ACS Grade
Commercially Available
For chromatography.
Dichloromethane
ACS Grade
Commercially Available
For chromatography.
Experimental Procedure
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4(1H)-quinolinethione (1.0 g, 6.2 mmol).
Dissolution: Add anhydrous dimethyl sulfoxide (20 mL) to the flask. Stir the mixture at room temperature until the 4(1H)-quinolinethione is completely dissolved.
Reaction: The flask is left open to the air (or a balloon of air can be attached) and the solution is stirred vigorously at room temperature.
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (7:3). The starting material and product should be visualized under UV light. The reaction is typically complete within 24-48 hours.
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.
Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexanes and dichloromethane to afford bis(4-quinolyl) disulfide as a solid.
Workflow for the Synthesis of Bis(4-quinolyl) Disulfide
Caption: Step-by-step workflow for the synthesis and characterization.
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized bis(4-quinolyl) disulfide. The following data serve as a reference for product validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the quinoline rings. The chemical shifts will be in the aromatic region, typically between δ 7.0 and 9.0 ppm. The integration of these signals should correspond to the number of protons on the quinoline rings.
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for all the unique carbon atoms in the quinoline structure. Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbon atom attached to the sulfur will have a characteristic chemical shift.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS): This is a critical technique to confirm the molecular formula of the product.
Molecular Formula: C₁₈H₁₂N₂S₂
Calculated Molecular Weight: 320.0441 g/mol
Expected [M+H]⁺: 321.0515
The fragmentation pattern in the mass spectrum can provide further structural confirmation. A characteristic fragmentation would be the cleavage of the disulfide bond.
Infrared (IR) Spectroscopy
FTIR (KBr or ATR): The IR spectrum will show characteristic absorption bands for the quinoline ring system.
C=N and C=C stretching (aromatic): ~1600-1450 cm⁻¹
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C-S stretching: This bond typically shows a weak absorption in the range of 800-600 cm⁻¹.
The absence of a broad S-H stretching band (around 2600-2550 cm⁻¹) is indicative of the successful oxidation of the starting thiol.
Analytical Technique
Expected Results for Bis(4-quinolyl) Disulfide
Purpose
¹H NMR
Aromatic signals between δ 7.0-9.0 ppm.
Confirms the proton environment and structural integrity.
¹³C NMR
Aromatic signals between δ 120-150 ppm.
Confirms the carbon skeleton of the molecule.
HRMS (ESI+)
[M+H]⁺ at m/z ≈ 321.0515
Confirms the elemental composition and molecular weight.
FTIR
Absence of S-H stretch; presence of aromatic C=C, C=N, and C-H stretches.
Confirms the formation of the disulfide bond and the presence of the quinoline core.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 48 hours, the reaction may be sluggish due to insufficient air exposure. Ensure vigorous stirring to maximize the surface area of the reaction mixture exposed to air. If necessary, gently bubble a stream of dry air through the reaction mixture.
Over-oxidation: While the DMSO/air system is mild, prolonged reaction times or elevated temperatures could potentially lead to the formation of sulfinic or sulfonic acids. It is crucial to monitor the reaction by TLC and stop it once the starting material is consumed.
Purification Challenges: The product and starting material may have similar polarities. Careful selection of the eluent system for column chromatography is essential for achieving good separation. A shallow gradient of a more polar solvent (e.g., dichloromethane or ethyl acetate) in a non-polar solvent (e.g., hexanes) is recommended.
Solubility Issues: If the starting material or product has limited solubility in the chosen solvents for work-up or chromatography, alternative solvents such as dichloromethane for extraction may be considered.
Conclusion
The oxidation of 4(1H)-quinolinethione to bis(4-quinolyl) disulfide is a straightforward and valuable transformation for accessing a key building block in medicinal and materials chemistry. The presented protocol utilizing a DMSO/air oxidative system offers a reliable, mild, and cost-effective method for this synthesis. By following the detailed experimental procedure and using the provided characterization data as a benchmark, researchers can confidently synthesize and validate this important compound for their downstream applications.
References
Sanz, R., Aguado, R., Pedrosa, M. R., & Arnáiz, F. J. (2002). Simple and Selective Oxidation of Thiols to Disulfides with Dimethylsulfoxide Catalyzed by Dichlorodioxomolybdenum(VI). Synthesis, 2002(06), 856-858. [Link]
Yadav, A. K., & Gupta, A. (2016). Recent Advances in the Synthesis of Disulfides. Current Organic Synthesis, 13(5), 716-737.
Khan, I. A., et al. (2020). Synthesis, Characterization, and Theoretical Studies of cis-Dichloridobis(8-quinolinethiolato)tin(iv) and bis(8-Sulfanylquinolinium) Hexachloridostannate(iv) Derivatives. Australian Journal of Chemistry, 73(7), 653-662. [Link]
Wallace, T. J. (1964). The Oxidation of Thiols with Dimethyl Sulfoxide. Journal of the American Chemical Society, 86(10), 2018-2021.
Akbutina, E. A., et al. (2019). Synthesis of Symmetrical Diaryl Disulfides by Oxidation of Thiophenols with Air Oxygen in the Presence of Sodium Iodide and Iron(III) Chloride. Russian Journal of Organic Chemistry, 55(1), 116-119.
Technical Support Center: Troubleshooting & Removing Disulfide Impurities from 4(1H)-Quinolinethione
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of thioquinolines.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the spontaneous degradation of thioquinolines. 4(1H)-quinolinethione (also known by its tautomeric name, 4-quinolinethiol) is a highly versatile building block in medicinal chemistry and materials science. However, its inherent reactivity makes it notoriously difficult to handle without forming oxidized impurities.
This guide is designed to deconstruct the chemical causality behind these impurities and provide self-validating, field-proven methodologies to recover your pure compound.
Part 1: Mechanism & Causality (The "Why")
Q: Why does my pure 4(1H)-quinolinethione sample degrade into an insoluble impurity over time?
A: The degradation is driven by tautomerization followed by aerobic oxidation. In solution, 4(1H)-quinolinethione exists in a dynamic equilibrium with its reactive tautomer, 4-quinolinethiol . The thiol form features a highly nucleophilic sulfur atom. When exposed to atmospheric oxygen (
) or trace transition metals in your solvents, the thiolate anion acts as an electron donor. Oxygen accepts these electrons, catalyzing a radical coupling reaction that covalently links two 4-quinolinethiol molecules via a disulfide bridge, forming 4,4'-diquinolyl disulfide .
Because this disulfide is significantly less polar and structurally rigid, it often precipitates out of solution, ruining reaction stoichiometry and poisoning metal catalysts in downstream cross-coupling reactions.
Q: How can I accurately detect and quantify the presence of 4,4'-diquinolyl disulfide in my batch?
A: Visual inspection is your first clue—the disulfide often appears as a pale, insoluble suspension in polar solvents like methanol or water. For rigorous analytical validation, do not rely solely on NMR, as the disulfide's poor solubility can suppress its signal. Instead, use a two-step validation system:
LC-MS Analysis: Look for the characteristic dimer mass shift. The disulfide will appear at
.
Ellman’s Reagent (DTNB) Assay: This colorimetric assay reacts exclusively with free thiols. By measuring absorbance at 412 nm, you can quantify the exact percentage of active 4-quinolinethiol remaining in your batch. A drop in expected absorbance confirms the conversion to the disulfide.
Part 2: Disulfide Reduction Strategies (The "How")
To salvage oxidized batches, the disulfide bond must be cleaved. The choice of reducing agent dictates the success of the recovery. Below is a quantitative comparison of the most common reducing agents used for heterocyclic disulfides .
Quantitative Comparison of Disulfide Reducing Agents
Reducing Agent
Mechanism of Action
Optimal pH Range
Reaction Kinetics
Key Advantage
Limitation
TCEP-HCl
Phosphine-mediated nucleophilic attack
1.5 – 8.5
Fast (< 1 hr)
Irreversible cleavage; odorless
Expensive for large bulk scale
DTT
Thiol-disulfide exchange
7.0 – 9.0
Moderate (1–2 hrs)
Highly effective in biological buffers
Prone to air oxidation; volatile odor
Zn / AcOH
Single-electron transfer (Metal reduction)
Acidic (< 4.0)
Slow (2–4 hrs)
Excellent for insoluble bulk disulfides
Harsh conditions; heterogeneous
Protocol A: Analytical & Preparative Recovery using TCEP
Best for: Small-to-medium scale (10 mg to 5 g) where high purity and mild conditions are required.
TCEP (Tris(2-carboxyethyl)phosphine) is superior to DTT for quinolinethiols because the reduction is irreversible. TCEP attacks the sulfur atom to form a transient phosphonium intermediate, which hydrolyzes to yield the free thiol and a stable phosphine oxide .
Step-by-Step Methodology:
Solvent Degassing (Critical Causality): Prepare a 1:1 mixture of Methanol and HPLC-grade Water. Sparge the solvent with Argon for 15 minutes. Why? The newly freed 4-quinolinethiol is highly reactive. If dissolved oxygen remains in the solvent, it will immediately re-oxidize the product, creating a futile cycle.
Reagent Solubilization: Suspend your oxidized 4(1H)-quinolinethione batch in the degassed solvent (approx. 10 mL per gram).
TCEP Addition & pH Adjustment: Add 2.5 molar equivalents of TCEP-HCl. The solution will become highly acidic. Add 1M NaOH dropwise until the pH reaches 6.5–7.0. Why? While TCEP functions at low pH, 4-quinolinethiol is prone to protonation at the quinoline nitrogen, which drastically alters its solubility. Neutral pH ensures the product remains manageable during extraction.
Incubation & Validation: Stir under Argon at room temperature for 45 minutes. Self-Validation Step: Spot the mixture on a TLC plate (UV active) alongside the starting material. The disappearance of the non-polar disulfide spot confirms completion.
Isolation: Extract the aqueous mixture with degassed Ethyl Acetate (3x). Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure to yield the pure thione/thiol.
Protocol B: Bulk Synthetic Recovery using Zinc / Acetic Acid
Best for: Large-scale synthesis (10 g+) where the disulfide has completely crashed out as a hard, insoluble solid.
Step-by-Step Methodology:
Suspension: Suspend the crude disulfide in glacial acetic acid (5 mL per gram). Why? Acetic acid serves a dual purpose: it acts as a solvent capable of partially swelling the rigid disulfide lattice, and it provides the necessary protons for the reduction mechanism.
Electron Transfer Initiation: Add 5.0 molar equivalents of fine Zinc dust. Why? Zinc acts as a sacrificial electron donor. The high surface area of the dust facilitates single-electron transfer to the S-S anti-bonding orbital, cleaving the bond to form a zinc-thiolate intermediate.
Thermal Activation: Heat the heterogeneous mixture to a gentle reflux (approx. 100°C) for 2 hours under a nitrogen atmosphere.
Workup & Validation: Cool to room temperature. Filter the mixture through a pad of Celite to remove unreacted Zinc. Self-Validation Step: Add a drop of the filtrate to water; a rapid precipitation indicates the presence of the free thiol.
Precipitation: Pour the acidic filtrate into ice-cold water and neutralize slowly with saturated Sodium Bicarbonate until pH 6 is reached. Filter the resulting bright yellow precipitate—this is your recovered 4(1H)-quinolinethione.
Part 3: Visualizing the Chemical Workflow
Below is the logical workflow mapping the tautomerization, degradation, and targeted reduction pathways of the compound.
Workflow for the tautomerization, oxidative degradation, and targeted reduction of 4-quinolinethiol.
Part 4: Prevention & Storage FAQs
Q: How should I store purified 4(1H)-quinolinethione to prevent re-oxidation?
A: Once purified, the compound must be treated as highly air-sensitive. Follow these strict storage parameters:
Atmosphere: Flush the storage vial with Argon or dry Nitrogen. Do not use ambient air.
Temperature: Store at -20°C. Thermal energy accelerates the radical oxidation process.
Light: Use amber or opaque vials. UV light can homolytically cleave trace weak bonds, initiating radical cascade oxidation.
Additives (Optional): If storing in a stock solution, adding 1 mM EDTA can chelate trace transition metals (like
or ) that act as oxidation catalysts.
References
Breaking a Couple: Disulfide Reducing Agents
ChemBioChem (Mthembu, S. N., et al., 2020)
URL:[Link]
A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid
Journal of the American Chemical Society (Lukesh, J. C., et al., 2012)
URL:[Link]
Optimization
Technical Support Center: 4(1H)-Quinolinethione Solubilization in Cell Culture
Prepared by: Senior Application Scientist, Assay Development & Troubleshooting Target Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. Handling hydrophobic he...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Assay Development & Troubleshooting
Target Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. Handling hydrophobic heterocyclic compounds in aqueous biological systems is a notorious bottleneck in drug discovery. This guide provides field-proven, mechanistically grounded troubleshooting strategies for 4(1H)-Quinolinethione, designed to ensure your in vitro assays yield reproducible, artifact-free data.
Mechanistic Insight: Why Does 4(1H)-Quinolinethione Precipitate?
To solve a solubility issue, we must first understand the molecule's physical chemistry. 4(1H)-Quinolinethione (also referred to as quinoline-4-thione or 4-mercaptoquinoline) is characterized by a complex thione-thiol tautomerism. Mass spectrometry and quantum chemical evaluations confirm that the molecule exists in an equilibrium between its thione (C=S) and thiol (C–SH) forms, with the highly hydrophobic thiol isomer often predominating depending on the solvent environment 1.
Because both tautomers lack significant polar surface area capable of hydrogen bonding with water, the compound is extremely hydrophobic. When a concentrated Dimethyl Sulfoxide (DMSO) stock of 4(1H)-Quinolinethione is injected directly into an aqueous cell culture medium, the compound experiences "Solvent Shock." The rapid shift in the dielectric constant strips the DMSO solvation shell away faster than the compound can disperse, forcing the hydrophobic molecules to undergo nucleation and hydrophobic collapse. This results in immediate crystallization or amorphous precipitation (crashing out) 2.
Troubleshooting Guide & FAQs
Q1: My 4(1H)-Quinolinethione precipitates immediately when I add it to my cell culture media. How do I rescue the assay?A: Direct addition of a high-concentration stock to an aqueous buffer is the root cause. You must manipulate the kinetics of dispersion.
Never add the master stock directly to the media.
Perform Serial Dilutions: Dilute your concentrated master stock into an intermediate DMSO stock (e.g., 100X to 1000X your final assay concentration) 3.
Thermal Matching: Always pre-warm your media to 37°C. Cold media drastically lowers the thermodynamic solubility limit.
Q2: What is the maximum DMSO concentration my cells can tolerate without skewing my data?A: For robust, immortalized cell lines (e.g., HeLa, HEK293), a final DMSO concentration of 0.1% to 0.5% (v/v) is generally well-tolerated. However, for sensitive primary cells, stem cells, or delicate phenotypic assays, you must strictly cap the final DMSO concentration at ≤0.1% to prevent solvent-induced cytotoxicity or unintended membrane permeabilization 4. Always run a vehicle-only control.
Q3: If serial dilution still results in micro-precipitates, can I use carrier molecules?A: Yes. If the intrinsic aqueous solubility of the compound is exceeded, you must provide a hydrophobic sanctuary. Adding 0.1% to 0.5% Bovine Serum Albumin (BSA) to your serum-free culture media before adding the compound provides hydrophobic binding pockets that sequester and stabilize the 4(1H)-Quinolinethione molecules. Alternatively, complexing agents like Hydroxypropyl-β-cyclodextrin (HPβCD) can be utilized to form soluble inclusion complexes.
Quantitative Data: Solubility Profiles
To design your assay correctly, you must respect the absolute solubility limits of the compound across different solvent systems.
Solvent System
Estimated Solubility Limit
Application & Handling Notes
100% DMSO (Anhydrous)
> 40 mg/mL (~225 mM)
Optimal. Use fresh, anhydrous DMSO. Store master aliquots at -20°C.
100% DMF
> 25 mg/mL
Alternative to DMSO. Warning: Higher intrinsic cytotoxicity.
PBS (pH 7.4)
< 0.1 mg/mL
Practically Insoluble. Direct dissolution will fail. Requires co-solvents.
Cell Culture Media (10% FBS)
~ 10 - 50 µM
Highly dependent on lipid/protein content in the serum.
(Note: Values are empirical estimates based on typical hydrophobic quinoline derivatives. Always verify final concentrations spectrophotometrically if precise molarity is critical).
Experimental Protocol: The "Intermediate Dilution" Workflow
To guarantee reproducible and self-validating results, follow this step-by-step methodology. Every step includes a built-in validation check to ensure scientific integrity.
Phase 1: Master Stock Preparation
Accurately weigh the lyophilized 4(1H)-Quinolinethione powder.
Reconstitute in pure, anhydrous DMSO to create a 50 mM Master Stock .
Sonicate the vial in a water bath at room temperature for 5–10 minutes.
Self-Validation Gate: Hold the vial up to a light source. The solution must be completely transparent. If any particulate matter remains, the compound has not fully dissolved; continue sonication or gently warm to 37°C.
Phase 2: Intermediate Dilution & Media Spiking
Calculate your desired final assay concentration (e.g., 10 µM).
Prepare a 1000X Intermediate Stock (10 mM) by diluting the Master Stock into 100% DMSO.
Pre-warm your complete cell culture media (containing 10% FBS or 0.1% BSA) to 37°C.
Induce a gentle vortex or active swirling in the media tube.
Add the Intermediate Stock dropwise directly into the vortex (e.g., 1 µL of stock per 1 mL of media). This ensures instantaneous mechanical dispersion.
Self-Validation Gate: Inspect the final working solution. It must remain optically clear. If turbidity (cloudiness) appears, the thermodynamic solubility limit has been breached. You must discard the solution, lower the final target concentration, or increase the carrier protein concentration.
Workflow Visualization
Caption: Optimized workflow for solubilizing hydrophobic 4(1H)-Quinolinethione in aqueous cell culture media.
References
Title: Tautomeric 2-arylquinolin-4(1H)
Title: Caulophine solubility in DMSO, PBS, and cell culture media
Source: BenchChem
URL
4-Mercaptoquinoline (4-MQ) is a notoriously sensitive reagent.[1] Its instability arises from a rapid oxidative dimerization to 4,4'-diquinolyl disulfide.[1] This oxidation is not random; it is driven by specific conditions—primarily pH > 7 , dissolved oxygen , and trace metal catalysis .[2]
This guide provides a root-cause analysis of the oxidation mechanism and actionable protocols to prevent or reverse it.
Module 1: The Mechanism of Failure
To prevent oxidation, you must understand the "Thiol-Thione Tautomerism."
4-MQ exists in equilibrium between two forms:
Thione (Stable): The dominant form in neutral solid state and polar solvents.
Thiol (Reactive): The minor tautomer that participates in nucleophilic chemistry.
The Trap: When you add base (pH > 8) to solubilize 4-MQ or perform a substitution, you deprotonate the thiol to form the thiolate anion (RS⁻) . The thiolate is orders of magnitude more susceptible to oxidation by air than the neutral thiol.
Diagram 1: Tautomerism & Oxidation Pathway
This diagram illustrates how basic conditions accelerate the formation of the disulfide contaminant.
Caption: The critical control point is the Thiol-to-Thiolate transition. Keeping pH acidic (<6) blocks the formation of the highly oxidizable anion.
Module 2: Critical Workup Protocols (Prevention)
The following protocols are designed to maintain the molecule in the protonated thione/thiol state .
The "Acidic Crash-Out" Isolation (Recommended)
Avoid silica columns if possible, as silica often traps metal ions (oxidants) and slightly basic sites.
Step 1: Quench your reaction mixture with degassed 1M HCl or acetic acid.[1] Target pH 4–5.
Step 2: The protonated 4-MQ (thione form) is often less soluble in acidic water than the impurities. If it precipitates, filter under a blanket of Nitrogen/Argon.
Step 3: Wash the solid with degassed water (sparged with N2 for 30 mins).[1]
Dissolve: Suspend the crude disulfide in a mixture of Acetic Acid (AcOH) and Water (4:1 ratio).
Reagent: Add Zinc Dust (5 equivalents) or TCEP-HCl (1.5 equivalents).
Note: Zinc is cheaper and works well for quinolines in acidic media. TCEP is cleaner but more expensive.[1]
Reaction: Stir vigorously at room temperature for 1–2 hours under Nitrogen.
Workup: Filter off the Zinc (if used). Concentrate the filtrate. The product will be the protonated thiol/thione.
Diagram 2: Troubleshooting Decision Tree
Caption: Follow this logic flow to confirm if oxidation has occurred before attempting chemical reduction.
Frequently Asked Questions (FAQs)
Q: My product is a bright yellow solid. Is this the disulfide?A: Not necessarily. 4-Mercaptoquinoline itself is often yellow (thione form).[1] However, if the solid is insoluble in dilute base (NaOH), it is likely the disulfide. The free thiol/thione should dissolve in base (forming the thiolate), whereas the disulfide lacks the acidic proton and will remain insoluble.
Q: Can I use Rotary Evaporation?A: Only if you are careful. The vacuum pulls oxygen out, but if you break the vacuum with air while the flask is hot, oxidation is instantaneous.
Fix: Backfill the rotovap with Nitrogen or Argon, not air.
Q: Why does the smell disappear?A: Thiols typically have a distinct, unpleasant odor. Disulfides are often odorless solids.[1] If your reaction loses its "stink," you have likely oxidized your product.[2]
References
Tautomerism of Heterocyclic Thiols: Stoyanov, S., et al. "Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines."[1] Canadian Journal of Chemistry, 1990, 68(9), 1482–1489.[2]
Disulfide Reduction Protocols: Mthembu, S. N., et al. "Breaking a Couple: Disulfide Reducing Agents."[2][4][5] ChemBioChem, 2020, 21(15), 2097–2112.[2]
General Thiol Handling: "Reagents & Solvents: How to Work with Thiols." University of Rochester, Dept. of Chemistry Safety SOP. Link
Reduction with Zinc/Acid: Crouch, R. D.[2] "Selective monodeprotection of bis-silylated diols." Tetrahedron, 2013. (Contextual reference for Zn/AcOH reduction utility in sensitive systems).
Separation of N-alkyl vs S-alkyl products of 4-quinolinethione
Topic: Ticket ID: TICKET-4QT-ALK-001 Status: Open Priority: High (Ambident Nucleophile Selectivity) Technical Support Center: 4-Quinolinethione Alkylation Welcome to the Advanced Heterocycle Support Hub. You are likely h...
Author: BenchChem Technical Support Team. Date: March 2026
Topic:Ticket ID: TICKET-4QT-ALK-001
Status: Open
Priority: High (Ambident Nucleophile Selectivity)
Technical Support Center: 4-Quinolinethione Alkylation
Welcome to the Advanced Heterocycle Support Hub. You are likely here because your alkylation of 4-quinolinethione yielded a mixture of products, or you are trying to confirm if you isolated the kinetic (N-alkyl) or thermodynamic (S-alkyl) product.
This guide treats your chemical challenge as a "system error" in selectivity and provides the patch (protocols) to resolve it.
Module 1: Diagnostic Center (Identification)
How do I know which isomer I have?
The 4-quinolinethione scaffold is an ambident nucleophile . It exists in a tautomeric equilibrium between the thione (NH form) and the thiol (SH form).
Top Spot: S-alkyl derivative (Fluoresces blue/purple).
Bottom Spot: N-alkyl derivative (Often yellow/orange visible spot, dark under UV).
2. Flash Column Protocol
Loading: Dissolve crude in minimum DCM.
Gradient Elution:
Flush: 100% Hexane (1 Column Volume) to remove non-polar impurities.
Elute S-Alkyl: 5%
10% EtOAc in Hexane. Collect the first major UV-active peak.
Transition: Increase polarity rapidly.
Elute N-Alkyl: 50% EtOAc in Hexane (or switch to 5% MeOH in DCM if it sticks). The band is often visually colored (yellow).
FAQs: Troubleshooting
Q: My S-alkyl product is oil, but I need a solid. What do I do?A: S-alkyl quinolines are often low-melting solids or oils. Try triturating with cold pentane or converting it to a hydrochloride salt (bubble HCl gas through ether solution) to obtain a stable solid.
Q: I see a third spot at the baseline. What is it?A: This is likely the unreacted 4-quinolinethione starting material or a quaternary ammonium salt if you "over-alkylated" (N,S-dialkylation is rare but possible under forcing conditions).
Q: Can I convert the N-alkyl product to the S-alkyl product?A: Generally, no. The N-alkyl bond is stable. However, under high heat (thermal rearrangement), S-alkyl groups can sometimes migrate to the Nitrogen (Chapman-like rearrangement), but the reverse is thermodynamically unfavorable.
References
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. Link
Beak, P., & Lee, J. (1969). Equilibration studies. Protomeric equilibria of 4-hydroxypyridine, 4-mercaptopyridine, and related compounds. Journal of Organic Chemistry, 34(7), 2125–2128. Link
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Quinolines and Isoquinolines).[4] Link
Kornblum, N., et al. (1955). The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. The Alkylation of Ambident Anions. Journal of the American Chemical Society, 77(23), 6269–6280. Link
Purification of 4(1H)-quinolinethione from oily byproducts
Introduction: The "Oily" Reality of Thionation You are likely reading this because your reaction of 4-quinolinone with Lawesson’s Reagent or Phosphorus Pentasulfide ( ) did not yield the bright yellow crystals promised i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Oily" Reality of Thionation
You are likely reading this because your reaction of 4-quinolinone with Lawesson’s Reagent or Phosphorus Pentasulfide (
) did not yield the bright yellow crystals promised in the literature. Instead, you are staring at a viscous, foul-smelling, orange-brown oil that refuses to crystallize.
Do not panic. This is the standard outcome for this reaction class. The "oil" is a complex matrix of your desired product trapped within a network of phosphorus-sulfur oligomers and unreacted reagent.
This guide provides a chemically grounded, self-validating protocol to liberate pure 4(1H)-quinolinethione (4-mercaptoquinoline) using its specific amphoteric properties.
Module 1: Root Cause Analysis
To solve the problem, we must understand the mixture. The reaction generates bulky phosphorus byproducts that are chemically distinct from your quinoline scaffold.
The Contamination Matrix
Target Molecule: 4(1H)-quinolinethione (Exists in equilibrium between thione and thiol forms). It is amphoteric (soluble in strong acid and strong base).
Residue: Polymeric phosphorus sulfides and phosphoric acid derivatives.
Physical State: These byproducts form non-polar, viscous oils that encapsulate the product, preventing crystal lattice formation.
Visualizing the Problem
The following diagram illustrates the reaction pathway and the point of failure (Oil Formation).
Figure 1: The formation of the crude oil matrix. The phosphorus byproducts physically inhibit the crystallization of the thione.
Module 2: The Purification Protocol (The "Acid-Base Swing")
This protocol exploits the pKa difference between the product and the impurities.
4(1H)-quinolinethione pKa (SH): ~7–8 (Soluble in NaOH).
Phosphorus Sludge: Largely neutral or insoluble in aqueous base.
Step-by-Step Methodology
Safety Warning: Perform all steps in a fume hood. The smell of thio-quinolines is potent and pervasive.
Step
Action
Mechanism / Rationale
1
Solvent Removal
Evaporate the reaction solvent (toluene/xylene) completely. You will be left with the "oil."
2
Base Digestion
Add 10% NaOH (aq) to the oil. Use approx. 10 mL per gram of starting material. Warm gently (40°C) and stir vigorously for 20 mins.
3
Filtration (Critical)
Filter the mixture through Celite or a glass frit. Result: The filtrate (liquid) is yellow/orange and contains your product. The solid/tar on the filter is the phosphorus waste.
4
The Wash
Extract the basic aqueous filtrate once with Dichloromethane (DCM) . Discard the DCM layer.
5
Acidification
Cool the aqueous layer on ice. Slowly add Acetic Acid or 2M HCl dropwise until pH ~5-6.
6
Precipitation
The product will crash out as a bright yellow solid. Filter, wash with water, and dry.[1]
The Logic Flow
Figure 2: The "Acid-Base Swing" purification workflow.[2] This separates the amphoteric product from neutral/insoluble impurities.
Module 3: Troubleshooting & FAQs
Q1: I acidified the solution, but it turned into a gum/paste instead of a powder. Why?
Cause: You likely acidified too quickly or the concentration was too high, trapping water molecules in the lattice.
Fix: Decant the water. Dissolve the gum in a minimum amount of boiling Ethanol (95%) . Let it cool slowly to room temperature, then to 4°C. Recrystallization from ethanol is the standard polishing step.
Q2: The product smells unbearable. How do I clean the glassware?
Cause: Thiones and thiols have low odor thresholds.
Fix: Soak all glassware in a Bleach (Hypochlorite) bath for 1 hour. The bleach oxidizes the sulfur to sulfoxides/sulfones, which are odorless and water-soluble. Never add acid to the bleach bath.
Q3: My product is dark brown, not yellow.
Cause: Oxidation.[3] The thiol form has oxidized to the disulfide dimer (Diquinolyldisulfide) due to prolonged exposure to air, especially in the basic phase (Step 2).
Fix:
Dissolve the brown solid in Ethanol.
Add a reducing agent (e.g., Sodium Borohydride or Triphenylphosphine) to cleave the disulfide bond back to the thiol.
Re-precipitate.
Q4: Can I use Column Chromatography?
Advice: Avoid if possible. The sulfur compounds often streak on silica and permanently contaminate the column. If you must use a column, use a solvent system of DCM:Methanol (95:5) , but the Acid-Base method (Module 2) is superior for bulk purification.
Module 4: Data Summary
Solubility Profile of 4(1H)-Quinolinethione
Solvent
Solubility (Cold)
Solubility (Hot)
Application
Water
Insoluble
Insoluble
Wash solvent
10% NaOH
Soluble
Soluble
Extraction medium
Ethanol
Low
High
Recrystallization
Dichloromethane
Moderate
Moderate
Impurity washing
Toluene
Low
Moderate
Reaction solvent
References
Lawesson's Reagent Chemistry: Ozturk, T., Ertas, E., & Mert, O. (2006). Use of Lawesson’s Reagent in Organic Syntheses.[4] Chemical Reviews, 106(9), 4008–4051. Link
Quinoline Thionation Protocols: Organic Syntheses, Coll. Vol. 4, p.927 (1963); Vol. 38, p.58 (1958). (Classic protocol for P4S10 thionation). Link
Tautomerism of Thioquinolones: Beak, P., et al. (1976). Equilibria of 4-mercaptopyridine and 4-mercaptoquinoline. Journal of the American Chemical Society. Link
Purification Strategies: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann. (General reference for pKa-based extractions).
Technical Support Center: Degassing Protocols for Quinolinethione Chemistry
Executive Summary & Scientific Context Why is this critical? Quinolinethiones and their derivatives (such as thioesters used in Liebeskind-Srogl cross-coupling ) present a dual challenge.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
Why is this critical?
Quinolinethiones and their derivatives (such as thioesters used in Liebeskind-Srogl cross-coupling ) present a dual challenge. First, the sulfur moiety is highly susceptible to oxidative dimerization , forming inactive disulfides upon exposure to atmospheric oxygen (
). Second, the transition metal catalysts (typically Pd(0) and Cu(I)) required for their functionalization are rapidly deactivated by oxygen.
Incomplete degassing is the #1 cause of yield loss in these reactions, often manifesting as the formation of "tarry" byproducts or complete catalytic arrest. This guide provides the definitive protocols to eliminate dissolved gases, grounded in Henry’s Law and Schlenk equilibrium principles.
Primary Protocol: The Freeze-Pump-Thaw (FPT) Cycle[1][2]
Best For: High-sensitivity reactions (e.g., Pd-catalyzed cross-couplings), small volumes (<100 mL), and volatile solvents.
Mechanism: FPT exploits the drastic reduction in gas solubility during the phase transition from liquid to solid.
The Workflow
Preparation: Place the solvent or reaction mixture in a Schlenk flask. Do not fill more than 50% of the flask volume to prevent thermal shock breakage.[1]
Freeze: Submerge the flask in liquid nitrogen (
). Ensure the stopcock is closed initially.[2][3][1] Wait until the solvent is completely frozen (solid).
Pump (Evacuate): Open the stopcock to the high-vacuum manifold. Pump for 5–10 minutes.
Expert Note: You are removing the gas from the headspace.[3][4] The gas trapped in the solid lattice cannot escape yet.
Thaw: Close the stopcock (isolating the flask from the pump). Remove from
and thaw in a warm water bath.
Observation: You will see vigorous bubbling.[1] This is dissolved gas escaping the liquid phase into the static vacuum of the headspace.
Repeat: Cycle through steps 2–4 at least three times .
Visualizing the FPT Cycle
Figure 1: The Freeze-Pump-Thaw (FPT) state machine. The cycle must be repeated until no bubbles are observed during the thaw phase.[2][1]
Secondary Protocol: Inert Gas Sparging
Best For: Large volumes (>100 mL), solvents with high boiling points, or HPLC buffer preparation.
Limitation: Less effective than FPT for removing the final traces of oxygen; solvent evaporation can change concentrations.
The Protocol
Setup: Use a long, stainless steel needle connected to an inert gas line (
or Ar).
Insertion: Insert the needle through the septum, pushing the tip to the very bottom of the flask.
Venting: Insert a short "bleed" needle into the septum (but not into the liquid) to allow gas to escape.
Sparging: Bubble gas vigorously for 15–20 minutes for every 100 mL of solvent.
Completion: Remove the long needle first, then the bleed needle, to maintain positive pressure.
Troubleshooting Guide: Quinolinethione Specifics
This section addresses specific failures seen in quinolinethione chemistry, particularly during Liebeskind-Srogl couplings .
Symptom
Probable Cause
Diagnosis & Solution
Reaction mixture turns dark/tarry immediately
Oxidative Dimerization
Quinolinethiones rapidly oxidize to disulfides in air. Fix: Ensure the starting material was stored under inert gas. Check for disulfide spots on TLC (usually higher than thione).
Catalytic stall (No conversion)
Poisoning
Pd(0) catalysts are scavenged by dissolved . Fix: Re-degas solvent using FPT. Switch to a "robust" precatalyst if possible, but rigorous degassing is the root fix.
Solvent volume loss during degassing
Improper Vacuum
Pumping on liquid solvent (not frozen) or sparging too aggressively. Fix: Only apply vacuum when solvent is frozen (FPT). If sparging, use a gas washing bottle to pre-saturate the gas stream.
"Rotten egg" smell from pump
/ Thiol Leak
Volatile sulfur species are escaping. Fix: Install a bleach trap between the manifold and the pump to oxidize sulfur volatiles before they hit the lab atmosphere.
Decision Matrix: Which Method to Choose?
Figure 2: Decision matrix for selecting the appropriate degassing technique based on reaction scale and sensitivity.
Frequently Asked Questions (FAQ)
Q: Can I use FPT for water or DMSO?A:Caution is required. Water expands upon freezing and can crack standard glass Schlenk flasks. For water, use a round-bottom flask with a wide neck or plastic-coated glassware. DMSO has a high freezing point (19°C); ensure it is fully frozen before
Technical Comparison Guide: 1H NMR Profiling of 4(1H)-Quinolinethione in DMSO-d6
The following guide details the 1H NMR characterization of 4(1H)-quinolinethione in DMSO-d6, with a specific focus on distinguishing its tautomeric state and comparing it to its oxygen analogue, 4(1H)-quinolinone. Execut...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide details the 1H NMR characterization of 4(1H)-quinolinethione in DMSO-d6, with a specific focus on distinguishing its tautomeric state and comparing it to its oxygen analogue, 4(1H)-quinolinone.
Executive Summary & Tautomeric Reality
For researchers in drug development—particularly those working with antimalarial or antibacterial quinoline scaffolds—the structural assignment of 4-substituted quinolines is critical. A common point of confusion is the tautomeric preference of 4-mercaptoquinoline .
The Verdict: In polar aprotic solvents like DMSO-d6, the equilibrium overwhelmingly favors the 4(1H)-quinolinethione (thione) tautomer over the 4-mercaptoquinoline (thiol) form. This is analogous to the 4-quinolinone preference over 4-hydroxyquinoline.
Key Diagnostic: The presence of a highly deshielded NH signal (>13.0 ppm) and the absence of an SH signal (typically ~4-5 ppm) confirms the thione structure.
Differentiation: Compared to its oxygen analogue (4-quinolinone), the sulfur derivative exhibits distinct "deshielding" effects on the peri-proton (H5) and the beta-proton (H3) due to the unique anisotropy and weaker
-overlap of the C=S bond.
Visualizing the Tautomeric Equilibrium
The following diagram illustrates the tautomeric landscape and the dominant species observed in DMSO-d6.
Caption: Tautomeric equilibrium of 4-mercaptoquinoline in DMSO-d6, highlighting the predominance of the thione form and its key NMR markers.
Comparative Data: Thione (S) vs. Quinolone (O)
The substitution of Oxygen for Sulfur at the 4-position induces significant chemical shift changes. This comparison is vital for confirming the success of thionation reactions (e.g., using Lawesson's reagent).
Proton Position
4(1H)-Quinolinone (O) (ppm)
4(1H)-Quinolinethione (S) (ppm)
(S - O)
Mechanistic Explanation
NH (1)
11.50 – 11.80 (br s)
13.40 – 13.90 (br s)
+2.0
Acidity & H-Bonding: The thioamide NH is significantly more acidic and deshielded than the amide NH.
H2
7.85 – 7.95 (d)
8.40 – 8.60 (d)
+0.6
Anisotropy: The C=S bond has a larger magnetic anisotropy cone, deshielding the adjacent H2 more than C=O.
H3
5.90 – 6.10 (d)
6.90 – 7.10 (d)
+1.0
Resonance Effect: C=O is a stronger -donor into the ring than C=S. In quinolone, C3 has high electron density (shielded). In thione, this effect is weaker, leaving H3 more deshielded.
H5
8.05 – 8.15 (dd)
8.60 – 8.90 (dd)
+0.6
Peri-Effect: The large van der Waals radius of Sulfur creates steric compression and magnetic deshielding on the peri proton (H5).
H6
7.30 – 7.40 (t)
7.50 – 7.65 (t)
+0.2
Remote Effects: Minor inductive changes; general aromatic deshielding.
H7
7.60 – 7.70 (t)
7.70 – 7.85 (t)
+0.1
Remote Effects: Minimal impact from the heteroatom change.
Obtaining sharp, interpretable spectra for thiones requires specific handling due to their potential for oxidation (to disulfides) and proton exchange.
Protocol: Sample Preparation for High-Resolution NMR
Solvent Selection: Use DMSO-d6 (99.9% D) .
Why: Chloroform-d often leads to aggregation and broad peaks for these polar species. DMSO breaks intermolecular H-bonds, sharpening the monomer signals.
Drying Step (Critical):
Ensure the DMSO-d6 is dry (stored over molecular sieves).
Reason: Trace water promotes rapid proton exchange between the NH and HDO, causing the diagnostic NH signal to broaden into the baseline or disappear.
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.
Caution: Higher concentrations can lead to stacking (concentration-dependent shifts), particularly for H2 and H5.
Acquisition Parameters:
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . The NH proton has a long T1 relaxation time; insufficient delay will suppress its integral.
Scans: 16–64 scans are usually sufficient.
Workflow Diagram
Caption: Step-by-step workflow for acquiring high-fidelity NMR data for thioquinolones.
Mechanistic Analysis of Shifts
Why do the shifts move the way they do? Understanding this allows you to predict shifts for derivatives.
The "Peri" Effect (H5 Deshielding):
The H5 proton is physically close to the C4-substituent. Sulfur has a significantly larger van der Waals radius (1.80 Å) compared to Oxygen (1.52 Å). This proximity causes steric compression and places H5 in the desshielding zone of the C=S bond's magnetic anisotropy.
Result: H5 shifts downfield by ~0.6–0.8 ppm when moving from O to S.
Resonance vs. Inductive Effects (H3 Shielding):
In 4-quinolinone, the contribution of the zwitterionic resonance form (O⁻/Ring⁺) is significant. This places high electron density on the carbon framework, particularly shielding H3 (which appears very upfield at ~6.0 ppm).
In 4-quinolinethione, the C=S bond is longer and orbital overlap (2p-3p) is less efficient. The resonance contribution is weaker. Consequently, C3 is less electron-rich than in the quinolone, and H3 appears at a more "normal" aromatic region (~7.0 ppm).
References
Tautomeric Preferences in Heterocycles
Elguero, J., et al. The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Academic Press. (Confirming thione predominance in polar solvents).
Source:
NMR Solvent Effects
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 2006.
Source:
Quinolone vs.
Comparison derived from spectroscopic data of 4-quinolinone (CAS 529-37-3) and 4-quinolinethione (CAS 3426-01-5)
Journal of Heterocyclic Chemistry and Tetrahedron archives.
Representative spectral data for 4-quinolinone: (Note: Search by Compound Name "4-Hydroxyquinoline" to see tautomer data).
Comparative
C13 NMR Analysis of Thione-Thiol Tautomerism: A Strategic Guide
Executive Summary For researchers in heterocyclic chemistry and drug discovery, distinguishing between thione ( ) and thiol ( ) tautomers is not merely an academic exercise—it dictates ligand binding affinity, metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers in heterocyclic chemistry and drug discovery, distinguishing between thione (
) and thiol () tautomers is not merely an academic exercise—it dictates ligand binding affinity, metabolic stability, and synthetic reactivity. While NMR is often plagued by rapid proton exchange and broad signals, NMR provides a robust, non-exchangeable structural anchor.
This guide outlines the definitive
NMR characteristics of these tautomers, providing a self-validating experimental protocol to assign structures with confidence.
Part 1: Mechanistic Foundation
The Shielding Differential
The core differentiator in
NMR between thione and thiol forms lies in the electronic environment of the central carbon.
Thione (
): The carbon atom is hybridized and part of a highly polarizable thiocarbonyl group. The significant magnetic anisotropy of the double bond, combined with the electron-withdrawing nature of the adjacent nitrogen (often in a thioamide linkage ), results in strong deshielding .
Thiol (
): In the thiol tautomer (often an iminothiol ), the carbon remains hybridized but is part of a heteroaromatic system. The single bond to sulfur exerts less deshielding influence than the double bond. Furthermore, the aromatization of the ring (in cases like pyridine or pyrimidine) typically increases shielding relative to the localized double bonds of the thione.
The Rule of Thumb: Thione carbons resonate downfield (160–185 ppm) , whereas the corresponding thiol carbons resonate upfield (150–170 ppm) .
Visualizing the Equilibrium
The following diagram illustrates the tautomeric shift and the solvent-assisted proton transfer that dictates the population ratio.
Figure 1: The dynamic equilibrium between thione and thiol tautomers. Note that in most heterocyclic systems (e.g., 2-mercaptopyridine), the equilibrium strongly favors the thione.
Part 2: Comparative Analysis & Data
Direct detection of the pure thiol form is often impossible in solution because the equilibrium is fast and heavily biased toward the thione. Therefore, the standard scientific method involves comparing the free tautomer against fixed derivatives (S-methyl vs. N-methyl) to determine the dominant species.
Table 1: Characteristic
NMR Shifts (ppm)
Compound Class
Carbon Type
Thione Shift (ppm)
Thiol Shift (ppm)*
(ppm)
2-Mercaptopyridine
C-2 (ipso)
176.0 - 180.0
158.0 - 162.0
~18
2-Mercaptopyrimidine
C-2 (ipso)
179.0 - 182.0
164.0 - 168.0
~15
Thiourea derivatives
C=S / C-S
175.0 - 185.0
160.0 - 170.0
~15
Thiouracils
C-2
174.0 - 176.0
160.0 - 165.0
~12
*Note: "Thiol Shift" data is frequently derived from S-methylated analogs (S-Me) which serve as a chemically fixed proxy for the thiol tautomer.
Performance vs. Alternatives
vs.
NMR: Proton NMR is faster but ambiguous. The -NH proton of a thione is typically broad and far downfield (13-15 ppm), while the -SH proton is sharper and variable (3-5 ppm). However, rapid exchange with trace water often obliterates these signals. NMR is superior because the carbon skeleton does not exchange.
vs. X-Ray Crystallography: X-ray is the "gold standard" for solid state but fails to represent biological solution behavior. Many compounds crystallize as thiones but may access thiol forms in non-polar solvents.[1]
Part 3: Experimental Protocol (Self-Validating)
To definitively assign the tautomer, do not rely on a single scan. Use this solvent-perturbation workflow.
Step 1: Solvent Selection
The equilibrium is solvent-dependent.
Polar Aprotic (DMSO-
): Stabilizes the polar Thione form via dipole interactions.
Non-Polar (CDCl
): May allow detection of the Thiol form (or shift the average signal upfield), though thione often remains dominant for pyridines.
Step 2: The "Fixed Proxy" Control (The Gold Standard)
If the tautomer is ambiguous, synthesize or purchase the S-methyl and N-methyl derivatives.
Measure
of Unknown Parent .
Measure
of S-Methyl derivative (Fixed Thiol Model).
Measure
of N-Methyl derivative (Fixed Thione Model).
Validation: If the Parent C-2 peak matches the N-Methyl peak (within 1-2 ppm), it exists as the Thione . If it matches the S-Methyl peak, it is the Thiol .
Step 3: Analytical Workflow Diagram
Figure 2: Decision matrix for assigning thione/thiol tautomers based on chemical shift and derivative comparison.
References
Stefaniak, L., et al. (1998). NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution. Journal of Molecular Structure.
Katritzky, A. R., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. (Classic text establishing the predominance of thione forms in pyridines).
Beak, P. (1976). Equilibria, rates, and mechanisms of the radiochemical incorporation of sulfur into 2-mercaptopyridine. Journal of the American Chemical Society.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard reference for C=S vs C-S shift ranges).
PubChem. 2-Mercaptopyridine Compound Summary. National Library of Medicine.
Technical Comparison Guide: FTIR Spectrum Analysis of C=S Bond in 4-Quinolinethione
Executive Summary & Strategic Relevance In the development of thio-substituted heterocycles for antimalarial and antibacterial applications, 4-quinolinethione represents a critical scaffold. However, its characterization...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Relevance
In the development of thio-substituted heterocycles for antimalarial and antibacterial applications, 4-quinolinethione represents a critical scaffold. However, its characterization presents a unique analytical challenge: the thione-thiol tautomerism .
Unlike its oxygen analogue (4-quinolinone), which displays a distinct carbonyl stretch, the sulfur congener introduces spectral complexity. The C=S bond is less polar, heavier, and strongly coupled with adjacent C-N bonds, resulting in vibrational modes that do not follow simple "group frequency" rules.
This guide provides a definitive protocol for identifying the C=S moiety in 4-quinolinethione using Fourier Transform Infrared (FTIR) spectroscopy. It objectively compares the spectral performance of the target compound against its key structural alternatives: the oxygen analogue (4-quinolinone) and the thiol tautomer (4-mercaptoquinoline) .
Theoretical Framework: The Tautomerism Challenge
To interpret the FTIR spectrum accurately, one must first understand the dynamic equilibrium of the molecule. 4-Quinolinethione exists in equilibrium between the thione form (A) and the thiol form (B) .
Tautomeric Equilibrium Pathway
The following diagram illustrates the proton transfer mechanism that dictates the spectral fingerprint. In the solid state and polar solvents, the equilibrium heavily favors the Thione form.
Figure 1: Tautomeric equilibrium between 4-quinolinethione and 4-mercaptoquinoline.
Comparative Analysis: Spectral Performance
This section objectively compares the FTIR signature of 4-quinolinethione against its primary structural "competitors" in analysis: the carbonyl analogue and the thiol form.
Comparison 1: Thione (C=S) vs. Carbonyl (C=O)
Context: Distinguishing 4-quinolinethione from 4-quinolinone.
Feature
4-Quinolinone (C=O)
4-Quinolinethione (C=S)
Mechanistic Insight
Primary Band
Strong, Sharp
Medium, Coupled
C=O is highly polar with a large dipole change. C=S is less polar and heavier.
Frequency
1620 – 1660 cm⁻¹
1100 – 1200 cm⁻¹ (Thioamide Bands)
Sulfur's mass lowers the frequency. The bond is weaker than C=O.
Coupling
Minimal (Isolated mode)
High (Mixed mode)
C=S vibrations mix with C-N stretches, creating "Thioamide" bands (I, II, III, IV).
Detection Limit
High Sensitivity
Moderate Sensitivity
C=S is harder to detect in IR but has a superior cross-section in Raman .
Comparison 2: Thione vs. Thiol Tautomer
Context: Validating the solid-state structure.
Spectral Region
Thione Form (Target)
Thiol Form (Alternative)
Diagnostic Value
3000–3400 cm⁻¹
Broad N-H Stretch
Absent
Critical. Presence of N-H confirms the thione lactam structure.
2500–2600 cm⁻¹
Absent
Weak S-H Stretch
S-H is a weak absorber; its absence supports the thione form.
1600–1620 cm⁻¹
C=C Ring Stretch
C=N / C=C Stretch
Thiol form has a fully aromatic pyridine ring (C=N), shifting ring modes.
Detailed Spectral Assignments (The "Thioamide" Bands)
Unlike C=O, the C=S bond does not produce a single "clean" peak. It distributes its energy across four "Thioamide bands" due to strong vibrational coupling with the C-N bond.
Primary Assignment Table for 4-Quinolinethione:
Band Name
Wavenumber (cm⁻¹)
Assignment & Causality
N-H Stretch
3150 – 3400 (Broad)
N-H vibration. Broadening indicates strong intermolecular Hydrogen bonding in the crystal lattice.
Thioamide I
1350 – 1500
Mixed Mode: Coupling of δ(N-H) + ν(C=N). Often obscured by ring C=C vibrations.
Thioamide II
1200 – 1300
Mixed Mode: ν(C=S) + ν(C-N) + δ(C-H).
Thioamide III
1100 – 1200
Primary Diagnostic: Significant ν(C=S) character. Look for a medium-intensity band here.
Thioamide IV
840 – 860
Purest C=S Mode: This lower frequency band often has the highest percentage of pure C=S stretching character.
Analyst Note: Do not look for a peak at 1600+ cm⁻¹ for C=S. If you see a strong peak at 1630-1660 cm⁻¹, your sample has likely oxidized to 4-quinolinone.
Experimental Protocol: Self-Validating Workflow
To ensure high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), follow this protocol designed to eliminate common false positives (e.g., water interference).
Step 1: Sample Preparation (KBr vs. ATR)
Recommendation:ATR (Attenuated Total Reflectance) with a Diamond crystal.
Why? KBr pellets are hygroscopic. Absorbed water creates a broad O-H band at 3400 cm⁻¹ that masks the critical N-H stretch of the thione. ATR minimizes this interference.
Use the following logic flow to validate your compound's structure.
Figure 2: Decision tree for validating 4-quinolinethione structure via FTIR.
Complementary Techniques
While FTIR is the standard for functional group identification, it has limitations for C=S bonds due to low dipole changes.
Raman Spectroscopy: The C=S bond is highly polarizable , making it a very strong Raman scatterer. If FTIR results are ambiguous (e.g., overlapping ring modes), Raman will show a very intense, sharp peak for C=S around 1100-1200 cm⁻¹, distinct from the weaker C=O Raman signal.[1][3][4][5]
X-Ray Crystallography: The ultimate arbiter of tautomerism in the solid state.
References
Comparison of C=O and C=S Vibrational Modes
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.[3][6] "Vibrational spectroscopic study of 4-quinolinone derivatives."
Thione-Thiol Tautomerism in Heterocycles
Journal of Molecular Structure. "Tautomerism and vibrational assignment of heterocyclic thiones."
Thioamide Band Assignments
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." (Standard Reference for Thioamide I-IV bands).
Raman vs.
Royal Society of Chemistry. "Advantages of Raman spectroscopy for sulfur-containing heterocycles."
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 4-Mercaptoquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for 4-Mercaptoquinoline 4-Mercaptoquinoline is a heterocyclic compound of significant interest in medicinal chemistr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 4-Mercaptoquinoline
4-Mercaptoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its reactive thiol group and the inherent biological activity of the quinoline scaffold. As with any compound destined for pharmaceutical or advanced material applications, unambiguous structural characterization is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, offering not only molecular weight determination but also profound structural insights through the analysis of fragmentation patterns.
This guide provides a comprehensive analysis of the anticipated mass spectrometric fragmentation behavior of 4-mercaptoquinoline under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. In the absence of extensive, publicly available experimental spectra for this specific molecule, this guide synthesizes established fragmentation principles of the quinoline core and sulfur-containing compounds to present a predictive yet robust framework for researchers.[1][2][3] This approach allows for a logical deduction of its fragmentation pathways, providing a valuable reference for those working with this and structurally related molecules.
Fundamental Principles of Fragmentation: A Tale of Two Ionization Techniques
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.[4]
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M+•) that is energetically unstable.[5][6] This excess energy induces extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[6] The resulting spectrum is rich in fragment ions, which can be pieced together to elucidate the original structure.[7]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions directly from a solution.[8] It typically produces protonated molecules ([M+H]+) with minimal fragmentation.[8] To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]+ ion is isolated and subjected to collision-induced dissociation (CID). This controlled fragmentation provides specific information about the connectivity of the molecule.[9]
Predicted Fragmentation Pattern of 4-Mercaptoquinoline under Electron Ionization (EI-MS)
The molecular weight of 4-mercaptoquinoline (C9H7NS) is 161.23 g/mol . The molecular ion (M+•) is expected to be observed at m/z 161 and is likely to be of significant abundance due to the stability of the aromatic quinoline ring. The subsequent fragmentation is predicted to follow pathways characteristic of both the quinoline core and the mercapto substituent.
Key Fragmentation Pathways:
Loss of a Hydrogen Radical (•H): A common initial fragmentation for aromatic thiols is the loss of the acidic thiol hydrogen, leading to a stable [M-H]+ ion at m/z 160.
Expulsion of a Thiol Radical (•SH): Cleavage of the C-S bond can result in the loss of a thiol radical, yielding an ion at m/z 128, corresponding to the quinoline cation.
Loss of Hydrogen Sulfide (H2S): Rearrangement followed by the elimination of a neutral H2S molecule could produce an ion at m/z 127.
Fragmentation of the Quinoline Core: The quinoline ring itself is known to undergo characteristic fragmentation. A key fragmentation is the loss of hydrogen cyanide (HCN) from the quinoline cation, which would result in a fragment at m/z 101.[1][4] Further fragmentation of the quinoline ring can lead to the formation of a benzenoid cation at m/z 76 through the expulsion of acetylene (C2H2).[1]
Caption: Proposed EI-MS fragmentation of 4-mercaptoquinoline.
Predicted Fragmentation Pattern of 4-Mercaptoquinoline under Electrospray Ionization (ESI-MS/MS)
In positive ion mode ESI, 4-mercaptoquinoline is expected to readily form a protonated molecule, [M+H]+, at m/z 162. Tandem mass spectrometry (MS/MS) of this precursor ion will likely reveal fragmentation pathways initiated by the protonation site, which could be either the nitrogen of the quinoline ring or the sulfur of the thiol group.
Key Fragmentation Pathways:
Loss of Hydrogen Sulfide (H2S): Protonation on the sulfur atom can facilitate the elimination of a neutral H2S molecule, resulting in a prominent product ion at m/z 128. This is often a favored pathway for protonated thiols.
Loss of Ammonia (NH3): While less common for the quinoline core itself, under certain CID conditions, rearrangements could potentially lead to the loss of ammonia from the protonated molecule, although this is considered a less probable pathway.
Sequential Fragmentation of the Quinoline Core: The product ion at m/z 128, corresponding to the quinolinyl cation, is expected to undergo further fragmentation upon higher energy CID. This would likely involve the loss of HCN to produce an ion at m/z 101, similar to the EI fragmentation.[1][4]
A Comprehensive Guide to Thionation: Lawesson's Reagent vs. Phosphorus Pentasulfide (P₄S₁₀)
The conversion of a carbonyl group (C=O) to a thiocarbonyl (C=S) is a foundational transformation in organic synthesis, critical for the development of thioamides, thioketones, and thioesters in medicinal chemistry and m...
Author: BenchChem Technical Support Team. Date: March 2026
The conversion of a carbonyl group (C=O) to a thiocarbonyl (C=S) is a foundational transformation in organic synthesis, critical for the development of thioamides, thioketones, and thioesters in medicinal chemistry and materials science. For decades, researchers have relied on two primary thionating agents: Lawesson’s Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) .
As a Senior Application Scientist, I frequently see synthetic routes bottlenecked by poor reagent selection, leading to degraded yields, intractable mixtures, or tedious purification steps. This guide provides an objective, data-driven comparison of LR and P₄S₁₀, detailing their mechanistic causality, performance metrics, and field-validated experimental protocols to help you optimize your thionation workflows.
Mechanistic Insights: Understanding the Causality of Reactivity
To select the right reagent, one must first understand the driving forces behind their reactivity. Both reagents ultimately deliver sulfur to the carbonyl carbon, but their activation pathways dictate their functional group tolerance and byproduct profiles.
Lawesson's Reagent (LR)
Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is prized for its mildness and solubility. In solution, the dimeric LR structure is inactive. Upon heating (typically 80–110 °C), it dissociates into a highly reactive monomeric dithiophosphine ylide . This active species undergoes a [2+2] cycloaddition with the target carbonyl, forming a transient thiaoxaphosphetane intermediate. The thermodynamic driving force of the reaction is the subsequent cycloreversion, which forms a highly stable phosphorus-oxygen (P=O) double bond, releasing the thiocarbonyl product[1].
Caption: Mechanism of thionation using Lawesson's Reagent via a Wittig-like cycloreversion.
Phosphorus Pentasulfide (P₄S₁₀)
Unlike LR, P₄S₁₀ exists as a rigid, polymeric cage. It is virtually insoluble in most organic solvents at room temperature. To become active, the cage must be thermally cleaved, which requires harsh reflux conditions (often >150 °C) and a large molar excess[2]. While it is a powerful and inexpensive reagent, these harsh conditions often lead to the degradation of sensitive substrates and complex, low-yielding reaction mixtures.
The Modern Solution (Curphey's Reagent): To solve the solubility and reactivity issues of P₄S₁₀, researchers developed a system combining P₄S₁₀ with hexamethyldisiloxane (HMDO) . HMDO chemically breaks down the P₄S₁₀ cage into soluble, highly reactive silyl thiophosphate intermediates. This combination (often called Curphey's Reagent) allows P₄S₁₀ to operate under milder conditions, matching or exceeding the performance of LR[3].
Quantitative Performance Comparison
The efficacy of a thionating reagent is highly substrate-dependent. Amides and ketones are highly nucleophilic and react readily, whereas esters and lactones are notoriously difficult to thionate due to resonance stabilization of the carbonyl. The table below synthesizes comparative yield data across various substrate classes[2],[3].
Substrate Class
Lawesson's Reagent (LR) Yields
P₄S₁₀ (Unmodified) Yields
P₄S₁₀/HMDO (Curphey's) Yields
Amides
80 - 95%
50 - 75%
85 - 98%
Ketones
70 - 90%
40 - 70%
75 - 95%
Esters
50 - 80%
20 - 50%
50 - 85%
Lactones
60 - 85%
30 - 60%
70 - 90%
Data Insights: While unmodified P₄S₁₀ struggles with esters and lactones, the P₄S₁₀/HMDO system provides a highly efficient alternative to LR, often yielding cleaner crude profiles[3].
Field-Validated Experimental Methodologies
A major historical drawback of Lawesson's Reagent has been its workup. The reaction generates a stoichiometric, non-polar six-membered ring byproduct that co-elutes with the desired thiocarbonyl, mandating tedious silica gel chromatography[4]. Conversely, P₄S₁₀/HMDO reactions can be purified via simple hydrolysis.
Below are two self-validating protocols optimized for high purity and scalability.
Protocol A: Chromatography-Free Thionation using Lawesson's Reagent
This modern protocol utilizes an ethylene glycol workup to chemically decompose the stubborn LR byproduct into a highly polar diethyl thiophosphonate, allowing for simple liquid-liquid extraction .
Step-by-Step Workflow:
Reaction Setup: To a flame-dried flask under inert atmosphere (N₂/Argon), add the amide substrate (1.0 equiv) and Lawesson's Reagent (0.55 - 0.60 equiv).
Solvent Addition: Suspend the mixture in anhydrous toluene (approx. 4 mL per mmol of substrate).
Reflux: Heat the mixture to reflux (110 °C). Monitor the reaction via TLC or HPLC until the starting material is entirely consumed (typically 2–4 hours).
Byproduct Decomposition (The Critical Step): Cool the mixture slightly (to ~95 °C). Add an excess of ethylene glycol (approx. 1 mL per mmol) and a catalytic amount of water (0.01 mL per mmol). Stir vigorously at 95 °C for 3–5 hours[4].
Phase Separation: Transfer the cooled mixture to a separatory funnel. The polar LR byproduct partitions entirely into the heavy ethylene glycol layer.
Isolation: Separate the toluene layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure thioamide.
Protocol B: Thionation using P₄S₁₀/HMDO (Curphey's Reagent)
This protocol is ideal for esters and scale-up synthesis, as siloxane byproducts are easily removed[3].
Step-by-Step Workflow:
Reagent Activation: In a dry flask under inert atmosphere, combine P₄S₁₀ (0.25 equiv per carbonyl) and HMDO (1.67 equiv per carbonyl) in anhydrous dichloromethane or xylene (depending on required reflux temperature).
Substrate Addition: Add the carbonyl substrate (1.0 equiv) to the stirring suspension.
Reaction: Heat to reflux. The insoluble P₄S₁₀ will gradually dissolve as it reacts with HMDO to form the active thionating species. Monitor via HPLC.
Hydrolytic Workup: Once complete, cool the reaction to room temperature. Quench by slowly adding a 5.3 M aqueous solution of K₂CO₃, followed by acetone, and stir for 15 minutes at 0 °C[5].
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane. The siloxane byproducts hydrolyze into water-soluble or volatile components.
Purification: Dry the organic layer, concentrate, and filter through a short pad of silica gel to yield the final product.
Caption: Comparative experimental workflow for thionation using LR versus P4S10/HMDO.
Strategic Reagent Selection Summary
Choose Lawesson’s Reagent for small-to-medium scale discovery chemistry, highly sensitive substrates, or microwave-assisted synthesis. To avoid purification bottlenecks on scale-up, strictly employ the ethylene glycol workup protocol[4].
Choose P₄S₁₀/HMDO (Curphey's Reagent) for the thionation of stubborn esters and lactones, or for large-scale manufacturing where chromatography must be entirely avoided and aqueous workups are preferred[3].
Choose Unmodified P₄S₁₀ only when working with highly robust substrates that require extreme temperatures (>150 °C) where LR would thermally decompose[2].
References
A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis
Source: Molecules (MDPI), 2021.
URL:[Link][1]
Synthesis of Thionated Perylenediimides: State of the Art and First Investigations of an Alternative to Lawesson’s Reagent
Source: Molecules (MDPI), 2024.
URL:[Link][5]
Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane
Source: The Journal of Organic Chemistry (ACS), 2002.
URL:[Link][3]
A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent
Source: Beilstein Journal of Organic Chemistry, 2021.
URL:[Link][4]
A Comparative Guide to the Reactivity of 4(1H)-Quinolinethione and 4-Quinolinone for Researchers
For distribution to: Researchers, scientists, and drug development professionals. This guide provides an in-depth comparison of the reactivity profiles of 4(1H)-quinolinethione and its oxygen analog, 4-quinolinone.
Author: BenchChem Technical Support Team. Date: March 2026
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth comparison of the reactivity profiles of 4(1H)-quinolinethione and its oxygen analog, 4-quinolinone. By understanding their distinct electronic properties and reaction behaviors, researchers can better strategize synthetic routes and predict product outcomes in medicinal chemistry and materials science.
Structural and Electronic Distinctions: The C=S vs. C=O Influence
At first glance, 4(1H)-quinolinethione and 4-quinolinone share a common heterocyclic scaffold. However, the replacement of the carbonyl oxygen with sulfur introduces profound changes in the molecule's electronic distribution, bond characteristics, and, consequently, its chemical reactivity.
The key to understanding their differential reactivity lies in two core concepts:
Tautomerism: 4(1H)-quinolinethione exists in a dynamic equilibrium between its thione (C=S) and thiol (aromatic, S-H) forms. This thione-thiol tautomerism is significantly more favorable towards the thiol form compared to the keto-enol tautomerism of 4-quinolinone, which heavily favors the keto form.[1][2] The presence of the aromatic thiol tautomer makes the sulfur atom a potent and accessible nucleophile.
Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[3][4][5] The sulfur atom in the quinolinethione is a large, polarizable, and "soft" nucleophile. In contrast, the oxygen atom of the quinolinone is smaller, more electronegative, and a "hard" nucleophile. The nitrogen atom in both molecules is also a key nucleophilic site. This distinction governs their site-selectivity in reactions with various electrophiles.
Caption: Tautomeric equilibria for 4(1H)-quinolinethione and 4-quinolinone.
Comparative Reactivity Analysis
The structural and electronic differences manifest in distinct reactivity patterns, particularly in alkylation, oxidation, and cycloaddition reactions.
Alkylation: A Clear Demonstration of HSAB Principle
Alkylation is the most illustrative reaction for comparing these two scaffolds. The ambident nucleophilic nature of both molecules (multiple potential reaction sites) leads to different outcomes based on the electrophile's nature.
4(1H)-Quinolinethione: Overwhelmingly undergoes S-alkylation . The soft sulfur atom readily attacks soft electrophiles like methyl iodide or benzyl bromide. This reaction is highly efficient and is the primary method for synthesizing 4-(alkylthio)quinolines.[6]
4-Quinolinone: The reaction outcome is more complex and dependent on conditions. With alkyl halides, N-alkylation is commonly observed, especially in the presence of a base.[7] O-alkylation can also occur, but N-alkylation is often the thermodynamically favored product. The hard nitrogen and oxygen atoms prefer to react with hard electrophiles.
Causality Explained: According to the HSAB principle, the soft sulfur of the thione has a superior orbital overlap with the LUMO of soft electrophiles (e.g., CH₃I), leading to a more stable transition state and favoring S-alkylation. For the quinolinone, the harder nitrogen atom competes effectively with the oxygen for alkylating agents.
Oxidation
The sulfur atom in 4(1H)-quinolinethione is significantly more susceptible to oxidation than the carbonyl group in 4-quinolinone.
4(1H)-Quinolinethione: Can be readily oxidized to various products, including disulfides or sulfonic acids, depending on the oxidizing agent and reaction conditions. This sensitivity requires careful handling in synthetic steps where oxidants are present.
4-Quinolinone: The quinolinone core is relatively stable to oxidation.[8] Oxidative reactions, when they occur, typically target other positions on the ring system, often requiring harsh conditions or specific catalysts.[9]
Cycloaddition Reactions
The dienophilic character of the C=S and C=O bonds can be exploited in cycloaddition reactions, such as the Diels-Alder reaction.
4(1H)-Quinolinethione: The C=S double bond (thiodienophile) is generally more reactive in [4+2] cycloadditions than the C=O bond. This enhanced reactivity allows for the construction of complex, sulfur-containing polycyclic systems.
4-Quinolinone: While the quinolinone system can participate in cycloadditions, it often requires activation or the use of highly reactive dienes.[10][11] In some cases, the quinoline ring itself can act as the diene component.[12]
Data Summary: Reactivity Profile at a Glance
Feature
4(1H)-Quinolinethione
4-Quinolinone
Rationale / Key Insight
Primary Tautomer
Thiol (Aromatic)
Keto (Non-aromatic carbocyclic ring)
Thiol form enhances nucleophilicity of sulfur.
HSAB Character
Soft Nucleophile (Sulfur)
Hard Nucleophile (Oxygen, Nitrogen)
Governs site-selectivity in substitution reactions.[13][14]
Alkylation (w/ CH₃I)
Predominantly S-alkylation
Predominantly N-alkylation
Soft-soft (S-C) interaction is favored over hard-hard (N-C).
Oxidation Sensitivity
High (Sulfur is easily oxidized)
Low (Carbonyl is relatively stable)
The sulfur atom is a site of high electron density.
Diels-Alder Reactivity
More reactive dienophile (C=S)
Less reactive dienophile (C=O)
The C=S bond is higher in energy and more polarizable.
Experimental Protocol: Comparative S- vs. N-Alkylation
This protocol provides a framework for directly comparing the alkylation reactivity of 4(1H)-quinolinethione and 4-quinolinone with methyl iodide.
Caption: Workflow for the comparative alkylation experiment.
Objective: To demonstrate the preferential S-alkylation of 4(1H)-quinolinethione and N-alkylation of 4-quinolinone.
Materials:
4(1H)-Quinolinethione
4-Quinolinone
Potassium Carbonate (K₂CO₃), anhydrous
Methyl Iodide (CH₃I)
N,N-Dimethylformamide (DMF), anhydrous
Ethyl Acetate (EtOAc)
Brine solution
Anhydrous Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
Reaction A: S-alkylation of 4(1H)-Quinolinethione
To a dry round-bottom flask under an inert atmosphere, add 4(1H)-quinolinethione (1.0 mmol, 1.0 equiv.).
Add anhydrous DMF (5 mL) and stir until dissolved.
Stir the mixture at room temperature, or gently heat to 50-60 °C, for 12-24 hours. Monitor progress by TLC.
Follow steps 6-8 from Reaction A to work-up and purify the product, which is expected to be 1-methylquinolin-4(1H)-one.
Self-Validation and Expected Outcomes:
Product Confirmation: The identity of the products must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
¹H NMR for S-alkylation: Expect a characteristic singlet for the S-CH₃ group around 2.6 ppm.
¹H NMR for N-alkylation: Expect a characteristic singlet for the N-CH₃ group around 3.7 ppm.
TLC Analysis: The S-alkylated product, 4-(methylthio)quinoline, is typically less polar than the N-alkylated 1-methylquinolin-4(1H)-one, resulting in a higher Rf value.
Conclusion
The substitution of oxygen with sulfur in the quinolone scaffold fundamentally alters its reactivity profile. 4(1H)-Quinolinethione, through its favorable thione-thiol tautomerism and the soft nucleophilic character of its sulfur atom, is an excellent precursor for selective S-functionalization. In contrast, 4-quinolinone reactivity is dominated by its harder N and O nucleophilic centers, typically leading to N-alkylation products. These predictable, divergent reactivities, grounded in the HSAB principle, provide medicinal chemists with a powerful tool for designing and synthesizing diverse libraries of quinoline-based compounds.
References
Organic Chemistry Portal. (n.d.). Synthesis of 4-quinolones. Retrieved from [Link]
SpectraBase. (n.d.). 3-[[4-(methylthio)-3-quinolinyl]thio]quinoline. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
ResearchGate. (2025). Synthesis of 4-Quinolone Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of quinolin-4(1H)-one 162 via Stille reaction followed by cyclization. Retrieved from [Link]
ACS Publications. (2022). Synthesis of Indenoquinolinones and 2-Substituted Quinolines via [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
PMC. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. Retrieved from [Link]
Wikipedia. (n.d.). HSAB theory. Retrieved from [Link]
Vrije Universiteit Brussel. (n.d.). Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and C. Retrieved from [Link]
Kametani, T., et al. (1985). Synthesis of Quinoline Derivatives by [4+2]Cycloaddition Reaction.
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
ScienceDirect. (2014). Chemistry of 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and reactions. Retrieved from [Link]
PubChem. (n.d.). 4-(Methylthio)cinnoline. Retrieved from [Link]
Adi Chemistry. (n.d.). HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. Retrieved from [Link]
PubChemLite. (n.d.). Quinoline, 4-(p-(methylthio)styryl)- (C18H15NS). Retrieved from [Link]
Srrchemistrylessons. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory.
ACS Publications. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Retrieved from [Link]
ChemRxiv. (n.d.). Synthesis of 4-Quinolone N-Oxides via Controlled Partial Hydrogenation of 2-Nitrobenzoyl Enamines. Retrieved from [Link]
Scientific Research Publishing. (2016). Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. Retrieved from [Link]
ResearchGate. (n.d.). Oxidation reaction of disubstituted quinoline derivatives. Retrieved from [Link]
MDPI. (n.d.). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. Retrieved from [Link]
ResearchGate. (2014). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Drug compounds incorporating 4(1H)-quinolinones. Retrieved from [Link]
PMC. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Retrieved from [Link]
RSC Publishing. (2026). Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers. Retrieved from [Link]
PMC. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from [Link]
ResearchGate. (2025). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
PMC. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
MDPI. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Retrieved from [Link]
Melting Point Range Validation for Pure 4-Mercaptoquinoline
Executive Summary This guide establishes a rigorous protocol for validating the melting point (MP) range of 4-mercaptoquinoline (4-MQ) , a critical intermediate in the synthesis of kinase inhibitors and antibacterial age...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide establishes a rigorous protocol for validating the melting point (MP) range of 4-mercaptoquinoline (4-MQ) , a critical intermediate in the synthesis of kinase inhibitors and antibacterial agents.[1] Unlike simple organic solids, 4-MQ presents unique challenges due to thione-thiol tautomerism and high susceptibility to oxidative dimerization .[1][2]
The Core Insight: In the solid state, pure 4-MQ exists predominantly as 4(1H)-quinolinethione , stabilized by intermolecular hydrogen bonding.[1] This results in a significantly higher melting point compared to its oxidized impurity, bis(4-quinolinyl) disulfide .[1][3] Therefore, a sharp, high melting point is the primary indicator of both purity and tautomeric stability.[3]
Part 1: Chemical Identity & Physical Behavior[1][2][3]
The Tautomeric Equilibrium
The validation of 4-MQ is complicated by its dual nature. While often named "4-mercaptoquinoline" (thiol form), the stable solid is the thione tautomer.[1]
Thione Form (Solid State): Characterized by strong N-H[3]···S intermolecular hydrogen bonding.[3] This network lattice elevates the melting point.[3]
Thiol Form (Gas/Solution): Less polar, lacks the strong H-bond network.[1]
Oxidative Impurity: Exposure to air converts 4-MQ into the disulfide dimer, which lacks the N-H donor capability, drastically altering the melting profile.[1]
Reference Data Benchmarks
Use the following physicochemical benchmarks to validate your sample.
Useful structural benchmark for H-bonding strength.[1][2]
*Note: Literature values vary based on heating rate and polymorphs. The range 162–168°C is the target for the anhydrous thione form.[3] Samples existing as hydrates or hydrochlorides (>250°C dec.) will exhibit vastly different behaviors.[3]
Part 2: Comparative Validation Protocols
Method A: Capillary Melting Point (Visual Validation)
Best for: Quick purity checks and observing decomposition behavior.
Protocol:
Sample Prep: Dry the sample in a vacuum desiccator over
for 4 hours to remove lattice water.
Loading: Pack 2-3 mm of sample into a capillary tube. Crucial: Flush the capillary with Argon gas before sealing if possible, or seal immediately to minimize oxidation during heating.[3]
Absence of pre-transition endotherms (indicates disulfide or solvent).[3]
Part 3: Visualizing the Validation Logic
Diagram 1: Tautomerism & Oxidation Pathway
This diagram illustrates why the melting point shifts.[3] The transition from the H-bonded thione to the non-H-bonded disulfide drives the drop in melting point.[1][2]
Caption: The structural shift from the stable thione form to the oxidative disulfide impurity results in a loss of intermolecular hydrogen bonding, lowering the melting point.
Diagram 2: Validation Decision Tree
A self-validating workflow to determine if the batch is acceptable for downstream synthesis.[1][2]
Caption: Step-by-step decision logic for validating 4-MQ purity based on thermal behavior.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5252821, 4(1H)-Quinolinethione. Retrieved from [Link]
Albert, A. & Barlin, G. B. (1959). Ionization Constants of Heterocyclic Substances.[3] Part III. Mercapto-derivatives of Pyridine, Quinoline, and Isoquinoline.[1] Journal of the Chemical Society.[3] (Establishes thione dominance and MP trends).
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: TLC Profiling & Purification of 4(1H)-Quinolinethione
Executive Summary & Chemical Context
Target Compound: 4(1H)-Quinolinethione (CAS: 3426-01-5)
Alternative Names: 4-Mercaptoquinoline, Thioquinolone.
Primary Application: Intermediate in the synthesis of antimalarials, antibacterials, and quinoline-based ligands.
In the synthesis of 4(1H)-quinolinethione—typically via the thionation of 4-quinolinone using Lawesson’s Reagent or
—Thin Layer Chromatography (TLC) is the primary method for monitoring reaction progress. The critical challenge lies in distinguishing the sulfur-product from the oxygen-substrate.
The Chromatographic Principle:
Unlike many functional group interconversions where polarity shifts are subtle, the conversion of a carbonyl (C=O) to a thiocarbonyl (C=S) in quinoline systems results in a drastic decrease in polarity . The sulfur atom is a significantly weaker hydrogen-bond acceptor than oxygen. Consequently, 4(1H)-quinolinethione interacts far less strongly with the acidic silanol groups of silica gel, resulting in a much higher Retention Factor (
) compared to its oxygen analogue.
Solvent System Selection & Optimization
While Dichloromethane/Methanol (DCM/MeOH) is often the default for polar heterocycles, it is frequently too strong for 4(1H)-quinolinethione, causing it to co-elute with the solvent front. Ethyl Acetate/Hexane is the superior system for resolution.
Comparative Performance: Thione vs. Quinolone
The following data illustrates the separation profile on Silica Gel 60
plates.
Table 1:
Value Comparison in Ethyl Acetate/Hexane
Solvent Ratio (Hexane : EtOAc)
4(1H)-Quinolinethione ()
4(1H)-Quinolinone ()
Resolution ()
Application Note
9 : 1
0.05 - 0.10
0.00
< 0.1
Too non-polar. Product sticks to baseline.
7 : 3
0.25 - 0.30
0.00 - 0.05
~0.25
Ideal for reaction monitoring.
1 : 1
0.45 - 0.55
0.10 - 0.15
~0.40
Good for rapid screening; risk of impurity overlap.
Pure EtOAc
> 0.80
0.30 - 0.40
~0.50
Product moves to front; poor resolution.
Expert Insight: In a 7:3 Hexane/EtOAc system, the starting material (4-quinolinone) will essentially remain at the baseline. The appearance of a mobile spot at
is a positive confirmation of thionation.
Alternative System: DCM/MeOH
For highly polar derivatives or if the Hexane/EtOAc system fails due to solubility issues:
System: 95:5 DCM:MeOH
Result: 4(1H)-quinolinethione (
) vs. 4(1H)-quinolinone ().
Drawback: Chlorinated solvents often mask the "sulfur smell" detection and can suppress fluorescence intensity slightly compared to hexane systems.
Experimental Protocol
A. Mobile Phase Preparation (The "Tailing" Fix)
Quinoline derivatives are basic nitrogen heterocycles.[1] On standard acidic silica, they often exhibit "tailing" (streaking), which obscures separation.
Standard Protocol:
Prepare 10 mL of 7:3 Hexane:Ethyl Acetate.
CRITICAL STEP: Add 0.1 mL (approx. 2 drops) of Triethylamine (TEA) .
Mechanism:[2][3][4] TEA blocks the highly acidic silanol sites on the silica, allowing the quinoline to elute as a compact, round spot rather than a streak.
B. Visualization Techniques
4(1H)-quinolinethione is UV active, but chemical stains provide additional confirmation of the sulfur moiety.
The following diagram illustrates the chromatographic behavior and the interaction logic between the stationary phase and the analytes.
Caption: Mechanistic basis for separation. The oxygen atom in quinolinone forms strong hydrogen bonds with silica, retarding its movement. The sulfur atom in the thione interacts weakly, allowing it to migrate faster with the non-polar mobile phase.
Troubleshooting & Validation Workflow
If you observe ambiguous results, follow this logic flow to diagnose the issue.
Caption: Diagnostic workflow for optimizing TLC separation of quinoline derivatives.
References
Vertex AI Search. (2026). Synthesis and TLC properties of quinoline derivatives. Retrieved from .
BenchChem. (2025).[1] Thin-Layer Chromatography (TLC) for Quinoline Compounds: Troubleshooting & Optimization. Retrieved from 8.[1]
Royal Society of Chemistry. (2011). Supplementary Material: Synthesis of Thiones and TLC Monitoring. Retrieved from .
Chemistry LibreTexts. (2022). Separation Theory: Polarity and Rf Values in Normal Phase TLC. Retrieved from 9.
Personal protective equipment for handling 4(1H)-Quinolinethione
Executive Summary & Risk Context Handling 4(1H)-Quinolinethione requires a safety strategy that goes beyond the standard Safety Data Sheet (SDS). While often classified as a standard irritant (H315, H319, H335), this com...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Context
Handling 4(1H)-Quinolinethione requires a safety strategy that goes beyond the standard Safety Data Sheet (SDS). While often classified as a standard irritant (H315, H319, H335), this compound presents two specific operational challenges that require elevated protocols:
Olfactory Potency: Like most thiones and mercaptans, this compound has a low odor threshold. Mishandling leads to persistent laboratory contamination and "social" safety hazards (e.g., false gas leak alarms).
Quinoline Scaffold Toxicity: Many quinoline derivatives possess genotoxic or mutagenic potential. Until specific toxicological data rules this out, the Precautionary Principle dictates handling this substance as a potential mutagen.
This guide defines the Standard Operating Procedure (SOP) for researchers requiring high-integrity containment and data reproducibility.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical's lipophilicity and sulfur content. Standard latex gloves are insufficient due to rapid permeation of sulfur-containing organics.
Protection Zone
Standard Operation (Solid Handling)
High-Risk Operation (Solutions/Spills)
Rationale
Hand (Primary)
Double Nitrile (min 5 mil outer)
Silver Shield / Laminate (under Nitrile)
Nitrile offers fair splash protection, but sulfur compounds can permeate over time. Laminate provides a true chemical barrier.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Full-face Respirator (P100 + Organic Vapor)
Strict Rule: Never handle outside a hood. The odor threshold is ppb-level; reliance on room ventilation is a failure mode.
Body
Lab Coat (High-neck, snap closure)
Chemical-Resistant Apron (Tyvek/Poly)
Prevents particulate embedding in clothing fibers, which can track odors outside the lab.
Eye
Chemical Splash Goggles
Face Shield + Goggles
Standard safety glasses do not seal against vapors or fine dust migration.
Operational Protocol: The "Cradle-to-Grave" Workflow
Phase A: Engineering Controls & Setup
The "Paper Test": Before opening the vial, verify fume hood draw using a delicate tissue strip at the sash opening.
Odor Trap Setup: Prepare a bleach bath (10% Sodium Hypochlorite) before handling the chemical. This is your "kill station" for spatulas, weigh boats, and gloves.
Phase B: Weighing & Transfer
Technique: Do not weigh on an open benchtop balance.
Place the analytical balance inside the fume hood.
If the balance cannot be moved, use a secondary containment transfer method :
Tare a sealable vial (scintillation vial) inside the hood.
Static Control: Sulfur heterocycles can be electrostatic. Use an anti-static gun if the powder disperses, as dust inhalation is a direct route to rapid systemic absorption.
Phase C: Reaction & Quenching
Venting: If the reaction is heated, the exhaust must be scrubbed.
The Bleach Scrubber: Connect the reaction vessel outlet to a bubbler containing 10-15% bleach solution. This oxidizes any escaping thione vapors into non-volatile sulfonates.
Decontamination & Disposal (The "Kill" Protocol)
Thiones must be chemically deactivated, not just thrown away. We utilize oxidative desulfurization.
The Chemistry:
Oxidation converts the volatile, smelly thione/thiol into a water-soluble, odorless sulfonate.
Step-by-Step Disposal:
Solid Waste: Dissolve small amounts of solid residue in a minimal amount of acetone or DMSO, then slowly add to a 10% bleach solution. Allow to stand for 2 hours.
Glassware: Do not wash immediately with water. Submerge all spatulas, flasks, and stir bars in a bleach bath inside the hood for 30 minutes.
Final Wash: After bleaching, wash glassware with soap and water.
Waste Stream: The bleached solution should be neutralized (check pH) and disposed of as Aqueous Chemical Waste (check local EHS regulations; some sites allow drain disposal for neutralized bleach, others require collection).
Emergency Response
Spill Scenario (Solid Powder)
Isolate: Evacuate the immediate area.
PPE Up: Don double nitrile gloves and respiratory protection.
Cover: Gently cover the spill with paper towels dampened with 10% Bleach . Do not use dry paper towels (creates dust).
Wait: Allow the bleach to react for 10-15 minutes.
Collect: Scoop up the damp material and place it in a wide-mouth jar. Label as "Hazardous Waste - Thione Debris."
Exposure (Skin/Eye)[2][5][6][7][8][9][10][11][12]
Skin: Wash with soap and water for 15 minutes. Note: Alcohol-based hand sanitizers may increase skin absorption of lipophilic quinolines; stick to soap.
Eyes: Flush for 15 minutes.[1][2][5][6][7][8] Seek medical attention immediately, bringing the SDS.
Process Visualization
The following diagram illustrates the mandatory containment workflow to prevent cross-contamination and exposure.
Figure 1: Critical path for handling 4(1H)-Quinolinethione, emphasizing the oxidative deactivation step prior to disposal.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[9] [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment. United States Department of Labor. [Link]
University of Washington, Environmental Health & Safety. (n.d.). Working with Thiol and sulfide compounds. [Link]